Product packaging for Gatifloxacin hydrate(Cat. No.:CAS No. 614751-80-3)

Gatifloxacin hydrate

Cat. No.: B3340456
CAS No.: 614751-80-3
M. Wt: 393.4 g/mol
InChI Key: IJOOSVJZBQQMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24FN3O5 B3340456 Gatifloxacin hydrate CAS No. 614751-80-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOSVJZBQQMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939306
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180200-66-2
Record name Gatifloxacin sesquihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180200-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Aspects and Molecular Profile

Structural Framework and Chemical Class Context

Gatifloxacin (B573) Hydrate (B1144303) within Fluoroquinolone Chemical Landscape

Gatifloxacin is classified as a fourth-generation fluoroquinolone, a class of synthetic antibacterial agents derived from nalidixic acid. This generation of fluoroquinolones, including gatifloxacin, moxifloxacin, and gemifloxacin, emerged with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and improved coverage against atypical pathogens and anaerobic bacteria compared to earlier generations oup.comnih.govslideshare.netnih.gov. Gatifloxacin is specifically an 8-methoxyfluoroquinolone nih.govnih.govasm.org, a structural modification that contributes to its potent antibacterial activity and potentially reduces photosensitivity compared to 8-chloro derivatives oup.comasm.org. Approved in the United States in 1999, gatifloxacin represented a significant advancement in the fluoroquinolone family due to its broad spectrum and potent efficacy oup.comnih.gov.

Distinctive Molecular Features and Stereochemistry

Gatifloxacin's chemical structure is characterized by a core quinolone ring system with specific substitutions that define its pharmacological properties. Its IUPAC name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid nih.govwikipedia.orgguidetopharmacology.orgebi.ac.ukrxlist.com. The anhydrous molecular formula is C19H22FN3O4, with a molecular weight of approximately 375.394 g/mol nih.govnih.govwikipedia.orgasianjpr.com. The hydrate form, specifically the sesquihydrate, has the molecular formula C38H50F2N6O11 and a molecular weight of 402.42 rxlist.comnih.gov. Key structural features include a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a methoxy (B1213986) group at the C-8 position, and a 3-methylpiperazine moiety at the C-7 position of the quinolone ring nih.govnih.govwikipedia.orgebi.ac.ukrxlist.com. Gatifloxacin exists as a racemate, meaning it is a mixture of enantiomers, with no net optical rotation rxlist.com.

Table 1: Chemical Properties of Gatifloxacin

PropertyValue
IUPAC Name1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Molecular FormulaC19H22FN3O4 (anhydrous)
Molecular Weight375.394 g/mol (anhydrous)
Chemical ClassFourth-generation 8-methoxyfluoroquinolone
StereochemistryRacemate
Key SubstituentsCyclopropyl (N-1), Fluoro (C-6), Methoxy (C-8), 3-methylpiperazin-1-yl (C-7)

Mechanistic Elucidation at the Cellular and Subcellular Levels

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Gatifloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting two critical bacterial enzymes: DNA gyrase (also known as Topoisomerase II) and Topoisomerase IV slideshare.netnih.govnih.govwikipedia.orgnih.govoup.compatsnap.comdrugbank.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.comgenome.jp. These enzymes are indispensable for bacterial survival as they manage DNA topology, which is crucial for DNA replication, transcription, repair, and recombination nih.govoup.compatsnap.comdrugbank.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.comgenome.jp. DNA gyrase, a type II topoisomerase, is primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for unwinding the DNA helix to facilitate replication and transcription ebi.ac.ukpatsnap.compatsnap.comontosight.aifrontiersin.orgmdpi.commdpi.com. Topoisomerase IV plays a key role in decatenating, or separating, interlinked daughter chromosomes after DNA replication, ensuring their proper segregation into daughter cells patsnap.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.com. Gatifloxacin's mechanism involves stabilizing the transient covalent complexes formed between these enzymes and DNA, thereby blocking their catalytic activity oup.commdpi.commdpi.comnih.govresearchgate.netoup.com. This action leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death patsnap.compatsnap.comfrontiersin.orgzeelabpharmacy.commdpi.comresearchgate.netasm.org. Gatifloxacin exhibits potent inhibitory activity against bacterial type II topoisomerases, with reported IC50 values indicating strong efficacy. For example, it shows potent inhibition against E. coli DNA gyrase (IC50 = 0.109 μg/ml) and S. aureus topoisomerase IV (IC50 = 13.8 μg/ml) nih.gov. The drug demonstrates a significantly higher affinity for bacterial DNA gyrase compared to mammalian counterparts drugbank.com.

Table 2: Enzyme Inhibition Data for Gatifloxacin

Enzyme TargetOrganismIC50 ValueReference
DNA Gyrase (Topoisomerase II)Escherichia coli0.109 μg/ml nih.gov
Topoisomerase IVStaphylococcus aureus13.8 μg/ml nih.gov
Impact on DNA Supercoiling and Replication Processes

The stabilization of the gyrase-DNA complex by gatifloxacin has profound consequences for bacterial DNA metabolism. By preventing the resealing of transient DNA double-strand breaks, gatifloxacin effectively traps the enzyme-DNA complex oup.commdpi.commdpi.comnih.govresearchgate.netoup.com. This trapped complex acts as a physical impediment, blocking the progression of the DNA replication fork and transcription complexes oup.commdpi.comnih.govresearchgate.net. Consequently, the essential process of DNA supercoiling, which is regulated by DNA gyrase to alleviate torsional stress during replication, is disrupted oup.compatsnap.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.com. The inhibition of DNA gyrase also hinders its role in removing positive supercoils that accumulate ahead of the replication fork oup.com. This cascade of events halts DNA replication and transcription, leading to the accumulation of DNA damage, fragmentation, and ultimately, bacterial cell death patsnap.compatsnap.comfrontiersin.orgzeelabpharmacy.commdpi.comresearchgate.netasm.org. The dual inhibition of both DNA gyrase and topoisomerase IV by gatifloxacin ensures a comprehensive disruption of critical bacterial DNA processes, contributing to its potent bactericidal activity.

Inhibition of Bacterial Topoisomerase IV

Gatifloxacin hydrate functions as a bactericidal agent by interfering with the activity of two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV patsnap.comncats.iotcichemicals.comnih.govnih.govhres.cabiosynth.comdrugbank.comoup.comrndsystems.comncats.iocymitquimica.comresearchgate.net. These enzymes are indispensable for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and recombination patsnap.comnih.govbiosynth.comdrugbank.comoup.comrndsystems.comncats.iocymitquimica.comhres.ca. The primary mechanism involves the stabilization of transient DNA strand breaks generated by these enzymes, forming a ternary complex of drug-enzyme-DNA. This complex effectively traps the enzyme on the DNA, preventing the religation step and leading to the accumulation of lethal DNA double-strand breaks oup.comresearchgate.net.

Molecular Interactions with Topoisomerase IV B Subunit

Gatifloxacin specifically targets bacterial topoisomerase IV, an enzyme essential for resolving topological problems in DNA, particularly during chromosome segregation patsnap.comncats.ionih.govhres.caoup.com. Research indicates that gatifloxacin binds to the B subunit (ParE) of bacterial topoisomerase IV patsnap.com. While the precise atomic-level interactions are complex and subject to ongoing research, fluoroquinolones, including gatifloxacin, are known to interact with the DNA-enzyme complex. Studies suggest that these interactions may involve a water-metal ion bridge, though the precise role and presence of such a bridge can vary pnas.orgpnas.org.

A significant aspect of gatifloxacin's molecular profile is its high selectivity for bacterial topoisomerases compared to their mammalian counterparts. Gatifloxacin exhibits significantly lower inhibitory activity against mammalian topoisomerase II, with reported IC50 values being over 2,400 times higher than those for bacterial enzymes nih.govnih.gov. This selectivity is crucial, as it minimizes off-target effects on host cellular processes.

Table 1: Inhibitory Activity of Gatifloxacin Against Bacterial Topoisomerases

Enzyme TargetBacterial SpeciesIC50 (μg/mL)Reference
DNA GyraseE. coli0.109 rndsystems.comnih.govnih.gov
Topoisomerase IVS. aureus13.8 rndsystems.comnih.govnih.gov
Interference with Chromosome Decatenation and Cell Division

Topoisomerase IV plays a critical role in bacterial cell division by decatenating (unlinking) replicated daughter chromosomes, ensuring that each daughter cell receives a complete and properly segregated genome patsnap.comncats.ionih.govhres.cancats.io. By inhibiting the activity of topoisomerase IV, gatifloxacin directly interferes with this vital process. The inability to decatenate and segregate chromosomes leads to the accumulation of DNA entanglements and blocks the progression of cell division, ultimately contributing to bacterial cell death patsnap.comncats.ioncats.iocymitquimica.com.

Comparative Mechanistic Studies Across Bacterial Species

This compound demonstrates broad-spectrum antibacterial activity, effectively targeting a wide range of both Gram-positive and Gram-negative bacteria ncats.ionih.govbiosynth.comdrugbank.comrndsystems.comncats.iocymitquimica.com. Comparative studies have highlighted the efficacy of gatifloxacin against key pathogens. For instance, its in vitro activity against Staphylococcus aureus and Streptococcus pneumoniae is well-documented patsnap.comncats.iohres.ca.

Table 2: In Vitro Activity of Gatifloxacin Against Selected Bacterial Species

Bacterial SpeciesMIC90 (mcg/mL)Reference
Staphylococcus aureus0.25 hres.ca
Staphylococcus epidermidis2 hres.ca
Streptococcus pneumoniae0.5 hres.ca
Haemophilus influenzae0.03 hres.ca

The presence of an 8-methoxy group on the fluoroquinolone core, as seen in gatifloxacin, has been associated with enhanced antibacterial activity and a potentially reduced propensity for selecting resistant mutants in certain bacterial species nih.govnih.govnih.gov. Mechanistic studies comparing gatifloxacin with related compounds lacking this group have indicated that the 8-methoxy moiety can increase the level of target inhibition, particularly against DNA gyrase, thereby contributing to potent antibacterial activity nih.gov. Furthermore, gatifloxacin's interaction with resistant bacterial strains has been investigated, revealing that while mutations in target enzymes like gyrase and topoisomerase IV can confer resistance, gatifloxacin may exhibit differential activity against certain resistant mutants compared to older fluoroquinolones nih.govnih.gov. This suggests a nuanced interaction profile that can be influenced by specific genetic alterations in the bacterial targets.

Synthesis, Derivatization, and Structure Activity Relationships Sar

Synthetic Pathways and Precursors of Gatifloxacin (B573) Hydrate (B1144303)

The synthesis of gatifloxacin is a multi-step process that has been refined over the years to improve yield, purity, and reduce the formation of impurities. The core of the synthesis involves the construction of the quinolone ring system followed by the strategic introduction of key functional groups.

Chemical Synthesis Methodologies

The synthesis of gatifloxacin typically commences from precursors like 3-methoxy-2,4,5-trifluorobenzoic acid. researchgate.net A common and pivotal intermediate in many synthetic routes is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. nih.govacs.orghsppharma.comresearchgate.net The final key step is the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone ring with 2-methylpiperazine (B152721). acs.orggoogle.com

Several methodologies have been developed to achieve this synthesis, primarily differing in the strategy used to activate the C-7 position for substitution and the reaction conditions employed.

Direct Nucleophilic Substitution:

This approach involves the direct reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine. google.com The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net While straightforward, this method can suffer from low yields, reported to be as low as 20% in some cases, and may require harsh reaction conditions. acs.orggoogle.comresearchgate.net

Boron Chelate Intermediates:

To overcome the low reactivity of the C-7 fluorine, which is influenced by the electron-donating methoxy (B1213986) group at C-8, methods involving boron chelate intermediates have been developed. nih.govacs.orggoogle.comacs.org The carboxylic acid and the ketone at the C-4 position of the quinolone core are reacted with a boron compound, such as boron trifluoride diethyl etherate or hydrofluoroboric acid, to form a stable chelate. nih.govacs.org This chelation activates the C-7 position, facilitating a smoother substitution reaction with 2-methylpiperazine under milder conditions, leading to significantly improved yields. nih.govgoogle.com The final step involves the hydrolysis of the boron chelate to yield gatifloxacin. nih.gov A "one-pot" process utilizing this methodology has also been developed to enhance efficiency and reduce the need to isolate intermediates. acs.orggoogle.comwipo.int

Alternative Synthetic Strategies:

Other synthetic variations include introducing the methoxy group at a later stage in the synthesis to circumvent its deactivating effect in the key substitution step. acs.org The choice of solvent and base (acid acceptor) also plays a crucial role in optimizing the reaction yield and purity of the final product. researchgate.net

Key Synthetic Precursors for Gatifloxacin Hydrate
Precursor NameChemical StructureRole in Synthesis
3-Methoxy-2,4,5-trifluorobenzoic acidStarting material for the quinolone core
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acidKey intermediate to which the C-7 side chain is attached
2-MethylpiperazineReactant that forms the C-7 substituent
Gatifloxacin borondifluoride chelateActivated intermediate for nucleophilic substitution

Formation of Related Impurities during Synthesis

The synthesis of gatifloxacin is susceptible to the formation of various impurities arising from side reactions, incomplete reactions, or contaminants in the starting materials. asm.orgaquigenbio.com The International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of impurities present at levels above 0.1%. nih.gov

Dimer Impurities: A significant class of process-related impurities are piperazine-linked dimers. nih.govresearchgate.netmdpi.com These dimers can form through several mechanisms:

Gatifloxacin dimer-1: Forms from the substitution reaction of the piperazine (B1678402) moiety of one gatifloxacin molecule with the C-7 fluoro group of the quinolone core of another molecule. nih.gov

Gatifloxacin dimer-3: Results from the self-condensation of gatifloxacin during the hydrolysis of the borondifluoride chelate intermediate. nih.gov

Gatifloxacin dimer-4: Can originate from the condensation of ethylenediamine (B42938), an impurity in the 2-methylpiperazine raw material, with two molecules of the quinolone intermediate. nih.gov

Other Process-Related Impurities:

Desmethyl gatifloxacin: This impurity lacks the methyl group on the piperazine ring. google.comnih.gov

Hydroxy gatifloxacin: Results from the cleavage of the C-8 methoxy ether bond. google.com

Despropylene Gatifloxacin: This is a known metabolite that can also be formed due to the presence of ethylenediamine in the 2-methylpiperazine raw material. nih.gov

The presence and levels of these impurities are carefully monitored and controlled using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govaquigenbio.com

Common Impurities in Gatifloxacin Synthesis
Impurity NameOrigin
Gatifloxacin dimer-1Intermolecular reaction between gatifloxacin and a quinolone intermediate. nih.gov
Gatifloxacin dimer-3Self-condensation of gatifloxacin. nih.gov
Gatifloxacin dimer-4Reaction involving ethylenediamine impurity in 2-methylpiperazine. nih.gov
Desmethyl gatifloxacinImpurity in starting material or side reaction. google.comnih.gov
Hydroxy gatifloxacinCleavage of the C-8 methoxy group. google.com

Chemical Modifications and Analogue Development

To enhance the therapeutic properties of gatifloxacin, researchers have explored various chemical modifications and the development of analogues. These efforts are aimed at improving antibacterial potency, expanding the spectrum of activity, and overcoming bacterial resistance.

Design Principles for Novel Gatifloxacin Derivatives

The design of novel gatifloxacin derivatives is guided by established structure-activity relationships of fluoroquinolones. Key structural elements that are often targeted for modification include:

The C-7 substituent: The piperazine ring at the C-7 position is a common site for modification. Introducing bulkier or different heterocyclic rings can influence potency, spectrum, and pharmacokinetic properties. researchgate.netresearchgate.net The goal is often to enhance interaction with the bacterial DNA gyrase and topoisomerase IV enzymes. wisdomlib.org

The C-3 carboxylic acid: This group is crucial for antibacterial activity, likely through its involvement in binding to the target enzymes. wisdomlib.org Modifications at this position, such as conversion to amides or esters, have been explored to create prodrugs or alter the compound's properties. jbiochemtech.com

A key design principle is to maintain the essential pharmacophoric features required for antibacterial activity while introducing novel functionalities that may confer additional benefits, such as enhanced activity against resistant strains or improved physicochemical properties. tandfonline.com

Strategies for Derivatization to Enhance Specific Properties

Derivatization strategies for gatifloxacin often focus on creating new chemical entities with improved characteristics.

Prodrugs: One strategy involves the synthesis of mutual prodrugs, where gatifloxacin is chemically linked to another bioactive molecule, such as an antioxidant or a non-steroidal anti-inflammatory drug (NSAID). jbiochemtech.com This can be achieved by forming an ester or amide linkage at the C-3 carboxylic acid position. The aim is to create a synergistic effect or improve drug delivery.

Conjugation: Gatifloxacin has been conjugated with other molecules to enhance its therapeutic potential. For instance, conjugation with antioxidants aims to combine antibacterial and antioxidant properties. jbiochemtech.com

Modification of the Piperazine Ring: A series of oxadiazole derivatives have been added to the C-7 piperazine ring to increase bulkiness, which can impact the drug's interaction with its target enzymes. researchgate.net

These derivatization strategies often involve standard organic synthesis techniques, such as nucleophilic substitution and condensation reactions, to attach new functional groups to the gatifloxacin scaffold. researchgate.netjbiochemtech.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of gatifloxacin and its analogues is intrinsically linked to their chemical structure. SAR and QSAR studies are crucial for understanding these relationships and for the rational design of new, more effective antibacterial agents.

The core structure of fluoroquinolones, including gatifloxacin, is essential for their antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wisdomlib.org The various substituents on the quinolone ring modulate the potency, spectrum of activity, and pharmacokinetic properties of the drug.

Key Structural Features and Their Impact on Activity:

C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. The 3-methylpiperazinyl group in gatifloxacin is known to contribute to its enhanced activity against Gram-positive bacteria. researchgate.net Modifications at this position can alter the drug's interaction with the target enzymes and affect its activity against resistant strains. nih.gov

C-8 Substituent: The methoxy group at the C-8 position of gatifloxacin is a distinguishing feature that contributes to its potent activity against Gram-positive bacteria, including Streptococcus pneumoniae. nih.govnih.govasm.org This group enhances the inhibition of DNA gyrase. nih.govnih.gov The presence of a methoxy group at C-8 has also been shown to reduce the potential for the development of bacterial resistance. asm.org

C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of the structural modifications and the observed biological activity. These studies can help in predicting the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process. For gatifloxacin and other fluoroquinolones, QSAR models have been developed to correlate parameters such as lipophilicity, electronic effects, and steric factors of the substituents with their antibacterial efficacy.

Summary of Structure-Activity Relationships for Gatifloxacin
Structural PositionSubstituent in GatifloxacinContribution to Activity
N-1Cyclopropyl (B3062369)Enhances overall antibacterial potency. researchgate.net
C-3Carboxylic acidCrucial for binding to DNA gyrase and topoisomerase IV. wisdomlib.org
C-6FluorineEssential for potent antibacterial activity.
C-73-MethylpiperazinylContributes to broad-spectrum activity, particularly against Gram-positive bacteria. researchgate.net
C-8MethoxyEnhances activity against Gram-positive bacteria and reduces the likelihood of resistance development. nih.govnih.govasm.org

Impact of Substituent Modifications on Molecular Activity

A defining feature of gatifloxacin is the methoxy group (-OCH₃) at the C-8 position of the quinolone ring. nih.gov This substituent is crucial for the drug's enhanced activity, especially against Gram-positive bacteria and resistant bacterial strains. nih.govnih.gov Studies comparing gatifloxacin with its structural analogs lacking the C-8 methoxy group (C-8-H compounds), such as AM-1121 and ciprofloxacin (B1669076), reveal the significant contribution of this functional group. The C-8 methoxy group enhances the inhibitory activity against DNA gyrase, which is a primary target in Staphylococcus aureus. nih.gov This enhancement is considered a key mechanism for gatifloxacin's potent activity against such pathogens. nih.gov

Furthermore, the C-8 methoxy group plays a role in overcoming bacterial resistance. nih.gov It lowers the resistance conferred by mutations in the gyrA gene, which codes for a subunit of DNA gyrase. nih.gov This allows gatifloxacin to maintain activity against some quinolone-resistant mutants. nih.gov Research indicates that the C-8 methoxy group improves both the bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) actions of the fluoroquinolone against these resistant enzymes. nih.gov It also facilitates the drug's attack on topoisomerase IV, the secondary target enzyme in many bacteria. nih.gov

Modifications have also been explored at the C-7 position, which typically bears a piperazinyl ring. This site is essential for the antibacterial spectrum and potency. researchgate.netmdpi.com In gatifloxacin, this is a 3-methylpiperazinyl side chain. researchgate.net Researchers have synthesized various analogs by modifying this piperazinyl ring to explore new derivatives with potentially improved or novel activities. For instance, a series of derivatives were prepared where the piperazinyl ring was the reaction center, leading to compounds with varied antibacterial and antifungal profiles. researchgate.net Another study involved adding a series of oxadiazole derivatives to the C-7 piperazine ring to increase its bulkiness, and the resulting compounds' affinity for topoisomerase IV was evaluated using docking studies. researchgate.net

CompoundC-8 SubstituentC-7 Substituent (Piperazinyl Moiety)Key Activity FindingReference(s)
Gatifloxacin -OCH₃ (Methoxy)3'-methylEnhanced inhibitory activity against DNA gyrase; potent against Gram-positive bacteria. nih.gov
AM-1121 -H (Hydrogen)3'-methylUsed as a C-8-H counterpart to demonstrate the positive effect of the C-8 methoxy group. nih.govnih.gov
Ciprofloxacin -H (Hydrogen)UnsubstitutedUsed as a C-8-H counterpart; gatifloxacin shows enhanced activity in comparison. nih.govnih.gov
AM-1147 -OCH₃ (Methoxy)UnsubstitutedHelps isolate the effect of the C-8 methoxy group from the 3'-methyl group on the piperazinyl ring. nih.gov

Computational Modeling for SAR and Pharmacophore Discovery

Computational chemistry has become an indispensable tool in drug discovery, providing insights into how a molecule like gatifloxacin interacts with its biological targets on a molecular level. nih.gov Techniques such as pharmacophore modeling and molecular docking are used to understand structure-activity relationships, predict the activity of new derivatives, and guide the design of more potent compounds. nih.govnih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact optimally with a specific biological target. nih.gov For fluoroquinolones like gatifloxacin, pharmacophore models have been developed to identify the key features required for inhibiting DNA gyrase. nih.gov One such model identified a set of essential features including three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety. nih.gov These features correspond to specific parts of the gatifloxacin molecule: the fluorine atom at C-6 and the piperidine (B6355638) group at C-7 contribute to hydrophobic interactions, while the carboxylic acid and ketone groups on the quinolone core act as hydrogen bond acceptors, interacting with amino acid residues in the enzyme's active site. nih.gov Such models can be used as 3D queries to screen large databases for new potential inhibitors. nih.govresearchgate.net

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov Docking studies have been used to investigate the binding of gatifloxacin derivatives to bacterial enzymes. researchgate.net In one study, newly synthesized derivatives with modifications at the C-7 piperazine ring were docked with the topoisomerase IV enzyme to assess their binding affinity. researchgate.net

In other research, docking simulations were performed to evaluate the binding energies of novel gatifloxacin derivatives with the 5-hydroxytryptamine receptor (PDB ID: 8FSB), with the goal of exploring potential new therapeutic applications. biotech-asia.orgresearchgate.net These studies calculate a "docking score" or "binding energy," typically in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding. While gatifloxacin itself showed a binding energy of -6.9 kcal/mol, several of its synthesized derivatives exhibited significantly stronger binding affinities. biotech-asia.orgresearchgate.net These computational findings highlight how specific modifications—in this case, converting the carboxylic acid group into various ester derivatives—can enhance molecular interactions. biotech-asia.orgresearchgate.net

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Computational MethodReference(s)
Gatifloxacin 5-HT3A (8FSB)-6.9Molecular Docking biotech-asia.orgresearchgate.net
Gati I (Quercetin derivative) 5-HT3A (8FSB)-11.4Molecular Docking biotech-asia.orgresearchgate.net
Gati II (β-sitosterol derivative) 5-HT3A (8FSB)-11.1Molecular Docking biotech-asia.orgresearchgate.net
Gati V (Kaempferol derivative) 5-HT3A (8FSB)-9.5Molecular Docking biotech-asia.orgresearchgate.net
Gati VI (Bergenin derivative) 5-HT3A (8FSB)-9.7Molecular Docking biotech-asia.orgresearchgate.net

Molecular and Microbiological Mechanisms of Resistance

Target Enzyme Mutations

The bactericidal action of gatifloxacin (B573) hydrate (B1144303) involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are critical for DNA replication, repair, and recombination. frontiersin.org Mutations in the genes encoding these enzymes can reduce the binding affinity of gatifloxacin, thereby diminishing its inhibitory effect. frontiersin.org

Mutations conferring resistance to fluoroquinolones are frequently located in specific "hot spots" within the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These regions are known as the quinolone resistance-determining regions (QRDRs). mdpi.com The QRDRs are situated near the enzyme's active site and are thought to be directly involved in the interaction between the quinolone and the enzyme-DNA complex. nih.gov In gram-negative bacteria, the QRDR of gyrA is a primary target for mutations leading to quinolone resistance. mdpi.com

In many bacterial species, topoisomerase IV is the primary target of gatifloxacin. nih.gov However, mutations in both topoisomerase IV and DNA gyrase are often necessary to achieve clinically significant resistance. nih.gov

Studies have identified specific mutations within the gyrA and parC genes that are associated with gatifloxacin resistance. For instance, in Staphylococcus epidermidis strains isolated from ocular infections, mutations at Ser84Phe in the gyrA gene and Ser80Phe in the parC gene have been linked to resistance to gatifloxacin and other fluoroquinolones. frontiersin.org Similarly, in Streptococcus pneumoniae, a preexisting mutation in parC (Asp83→Asn) followed by an acquired mutation in gyrA (Ser81→Phe) during gatifloxacin therapy has been shown to lead to treatment failure and high-level resistance. araid.es

In Helicobacter pylori, a significant correlation has been observed between gatifloxacin resistance and point mutations in the gyrA gene, particularly at codons 87 (Asp) and 91 (Asn). unl.pt Research on Mycobacterium tuberculosis has also identified mutations in both gyrA (e.g., A90V, D94G) and gyrB as the primary mechanism of gatifloxacin resistance. nih.gov

The following table summarizes key mutations in gyrA and parC associated with gatifloxacin resistance in various bacteria.

BacteriumGeneMutationConsequence
Staphylococcus epidermidisgyrASer84PheResistance to gatifloxacin, moxifloxacin, and balofloxacin frontiersin.org
parCSer80PheResistance to gatifloxacin, moxifloxacin, and balofloxacin frontiersin.org
Streptococcus pneumoniaegyrASer81→PheAcquired resistance during gatifloxacin therapy araid.es
parCAsp83→AsnPreexisting mutation contributing to resistance development araid.es
Helicobacter pylorigyrAAsn87 or Asp91 mutationsHigh resistance rate to gatifloxacin unl.pt
Mycobacterium tuberculosisgyrAA90V, D94G, D94A, D94H, D94N, D94Y, S91PGatifloxacin resistance nih.gov
gyrBN499D, N499K, E501DGatifloxacin resistance nih.gov

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. frontiersin.orgmdpi.com The overexpression of these pumps is a significant contributor to multidrug resistance (MDR) in many bacterial pathogens.

Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Division (RND) family playing a crucial role in the efflux of fluoroquinolones in gram-negative bacteria. nih.gov In Staphylococcus aureus, efflux pump genes such as norA, mepA, and mdeA have been associated with multidrug resistance. researchgate.net

Studies have shown that gatifloxacin can be a substrate for certain efflux pumps. For example, research has demonstrated that gatifloxacin interacts with P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), suggesting that these transporters may contribute to acquired resistance. nih.govijmm.ir However, gatifloxacin does not appear to be a substrate for the Breast Cancer Resistance Protein (BCRP). nih.govijmm.ir While overexpression of the NorA efflux pump in S. aureus has a minimal effect on the minimum inhibitory concentration (MIC) of gatifloxacin, other non-NorA-mediated efflux systems have been identified that can confer resistance to gatifloxacin and other C8-methoxy fluoroquinolones. nih.govresearchgate.net

The following table details some of the efflux pumps and their components that have been implicated in gatifloxacin resistance.

Efflux Pump/ProteinFamilyBacterium/Cell LineRole in Gatifloxacin Resistance
P-glycoprotein (P-gp/MDR1)ABC TransporterMDCK cell linesGatifloxacin is a substrate, potentially leading to acquired resistance. nih.govijmm.ir
Multidrug Resistance-Associated Protein 2 (MRP2)ABC TransporterMDCK cell linesGatifloxacin is a substrate, potentially leading to acquired resistance. nih.govijmm.ir
NorAMajor Facilitator Superfamily (MFS)Staphylococcus aureusOverexpression has minimal effect on gatifloxacin MIC. nih.gov
Non-NorA mediated pumpUnknownStaphylococcus aureusConfers a multidrug resistance phenotype including resistance to gatifloxacin. researchgate.net

The expression of efflux pumps is tightly controlled by a complex network of regulatory systems. mdpi.com Overexpression, which leads to enhanced antibiotic resistance, can be triggered by mutations in regulatory genes. nih.gov These regulatory mechanisms often involve transcriptional repressors and activators, as well as two-component systems (TCS).

In many bacteria, local repressors, such as those from the TetR and MarR families, control the expression of adjacent efflux pump genes. Mutations in these repressor genes can lead to the constitutive overexpression of the pumps. frontiersin.org Global regulatory proteins can also influence the expression of multiple efflux pumps. researchgate.net

Two-component systems, which typically consist of a sensor histidine kinase and a response regulator, play a crucial role in sensing environmental stimuli, including the presence of antibiotics, and subsequently modulating gene expression. nih.gov For instance, the AdeRS two-component system regulates the expression of the AdeABC efflux pump, which can extrude fluoroquinolones. Similarly, the BaeSR TCS has been implicated in the regulation of several efflux pumps. nih.gov The expression of the AdeFGH efflux pump is controlled by a LysR-type transcriptional repressor called AdeL, while the AdeIJK pump is repressed by AdeN, a TetR-like regulator. frontiersin.org

The primary function of efflux pumps in antibiotic resistance is to reduce the intracellular concentration of the drug to sub-therapeutic levels. mdpi.com By actively expelling gatifloxacin from the cell, these pumps prevent the antibiotic from accumulating and binding to its DNA gyrase and topoisomerase IV targets.

Plasmid-Mediated Resistance Mechanisms

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the dissemination of fluoroquinolone resistance, including to gatifloxacin. Unlike chromosomal mutations, which are passed down vertically, plasmids can be transferred horizontally between different bacteria, facilitating the rapid spread of resistance genes. wikipedia.org These plasmids often carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org Key plasmid-mediated mechanisms conferring resistance to gatifloxacin include Qnr proteins and the enzymatic modification by AAC(6')-Ib-cr.

Qnr Proteins: The qnr genes (qnrA, qnrB, qnrS, etc.) encode pentapeptide repeat proteins that protect the primary targets of fluoroquinolones—DNA gyrase and topoisomerase IV. nih.govresearchgate.net These proteins bind to the target enzymes, preventing gatifloxacin from effectively inhibiting them. nih.gov This mechanism typically confers a low level of resistance, which, while it may not be sufficient to exceed clinical breakpoints on its own, can facilitate the selection of higher-level resistance through chromosomal mutations. nih.govfrontiersin.org The qnr genes are often located on plasmids that also carry genes for resistance to other antibiotic classes, such as β-lactams. nih.gov Studies have identified qnr genes in numerous clinical isolates, with qnrB and qnrS being frequently reported. nih.govnih.gov

AAC(6')-Ib-cr: The aac(6')-Ib-cr gene is a variant of an aminoglycoside acetyltransferase gene. This variant has two significant amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate specificity. nih.gov In addition to aminoglycosides, the AAC(6')-Ib-cr enzyme can acetylate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, by modifying the piperazinyl amine group. nih.govnih.govmdpi.com This acetylation reduces the drug's ability to bind to its target enzymes. While its direct effect is more pronounced on ciprofloxacin, the presence of this gene contributes to reduced susceptibility to the broader class of fluoroquinolones. nih.gov The aac(6')-Ib-cr gene is frequently found on multi-resistance plasmids, often alongside qnr genes and extended-spectrum β-lactamase (ESBL) genes, complicating treatment options. nih.govnih.gov

Key Plasmid-Mediated Resistance Genes for Gatifloxacin

Gene FamilyMechanism of ActionEffect on GatifloxacinCommonly Associated Bacteria
qnr (e.g., qnrA, qnrB, qnrS)Protects DNA gyrase and topoisomerase IV from fluoroquinolone binding. nih.govLow-level resistance; facilitates selection of higher-level resistance mutations. frontiersin.orgEnterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae), Aeromonas spp. frontiersin.orgnih.gov
aac(6')-Ib-crEnzymatic modification (acetylation) of the fluoroquinolone molecule. mdpi.comLow-level resistance, primarily to ciprofloxacin and norfloxacin, but contributes to reduced fluoroquinolone susceptibility. nih.govnih.govEnterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae), Pseudomonas aeruginosa. nih.govmcmaster.ca

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.com Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. mdpi.comnih.gov This heightened resistance is multifactorial and poses a significant challenge in treating infections.

The resistance of biofilms to gatifloxacin is not typically due to a single mechanism but rather a combination of factors:

Reduced Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. mdpi.com It can impede the diffusion of gatifloxacin, preventing the antibiotic from reaching bacteria in the deeper layers of the biofilm in sufficient concentrations. mdpi.com

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. oup.com Bacteria in the deeper, oxygen-limited layers often enter a slower-growing or dormant metabolic state. Since fluoroquinolones like gatifloxacin are most effective against actively replicating bacteria that require DNA gyrase and topoisomerase IV for DNA synthesis, these slow-growing cells are less susceptible. mdpi.comdrugbank.com

Persister Cells: Biofilms are enriched with a subpopulation of dormant, highly tolerant cells known as "persisters." oup.com These cells are not genetically resistant but exhibit a transient non-growing state that allows them to survive high concentrations of antibiotics. When antibiotic treatment ceases, these persisters can repopulate the biofilm, leading to recurrent infections. mdpi.com

Stress Responses: The biofilm environment can induce various stress responses in bacteria, which may upregulate the expression of efflux pumps that actively transport antibiotics like gatifloxacin out of the cell.

Although gatifloxacin has demonstrated an ability to penetrate biofilms and inhibit their formation in some studies, the protective nature of the biofilm structure remains a major resistance mechanism. mdpi.comresearchgate.net

Biofilm-Related Factors Conferring Resistance to Gatifloxacin

FactorDescriptionImpact on Gatifloxacin Efficacy
Extracellular Polymeric Substance (EPS) MatrixA protective barrier of polysaccharides, proteins, and eDNA. mdpi.comLimits drug diffusion and penetration into the biofilm. mdpi.com
Metabolic HeterogeneityExistence of slow-growing or dormant cells, especially in deeper layers, due to nutrient and oxygen gradients. oup.comReduces the effectiveness of gatifloxacin, which targets actively dividing cells. mdpi.com
Persister CellsA subpopulation of dormant, antibiotic-tolerant cells. Survive antibiotic treatment and can cause infection relapse. mdpi.com
Stress Response ActivationUpregulation of protective genes, including those for efflux pumps. Actively removes gatifloxacin from the bacterial cell.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Research Applications

Chromatographic methods are indispensable tools for separating, identifying, and quantifying Gatifloxacin (B573) hydrate (B1144303) and its related substances. These techniques offer high resolution and sensitivity, making them suitable for both routine analysis and complex impurity profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been widely utilized for the analysis of Gatifloxacin hydrate due to its efficiency and versatility. Various RP-HPLC methods have been developed and validated, often focusing on eco-friendly approaches by reducing organic solvent consumption.

Several studies have reported RP-HPLC methods using C18 columns with mobile phases comprising buffer solutions (e.g., phosphate (B84403) buffer at pH 3.5 or 6.0) mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727) impactfactor.orgijpsr.comconicet.gov.arajrconline.org. Detection is typically performed using UV detectors at wavelengths such as 293 nm, 298 nm, or 268 nm impactfactor.orgijpsr.comconicet.gov.arajrconline.orgscholars.direct. For instance, one method employed a mobile phase of 3% sodium benzoate (B1203000) (pH 6.5) with a C18 column, achieving a retention time of 2.5 minutes and detection at 293 nm, highlighting an eco-friendly approach by minimizing organic solvent use scholars.direct. Another study utilized a mobile phase of acetonitrile: buffer (pH 3.5) in a 55:45 ratio on a Phenomenex luna ODS C18 column, with detection at 268 nm, yielding retention times of 3.71 min for Gatifloxacin impactfactor.org.

Method validation, adhering to International Conference on Harmonization (ICH) guidelines, has been a common practice, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), robustness, and recovery impactfactor.orgijpsr.comconicet.gov.arscholars.direct. Linearity has been demonstrated over various concentration ranges, with correlation coefficients typically exceeding 0.999, indicating excellent linear relationships impactfactor.orgijpsr.comconicet.gov.arscholars.direct. Recovery studies have consistently shown values close to 100%, confirming the accuracy of these methods conicet.gov.arscholars.direct. For example, a recovery of 98.93 ± 0.43% was reported at 50% of the target concentration scholars.direct. LOD and LOQ values reported for Gatifloxacin are generally in the nanogram or low microgram per milliliter range, signifying high sensitivity ijpsr.comajrconline.org.

Table 4.1.1: Summary of RP-HPLC Methods for this compound

ParameterMethod 1 scholars.directMethod 2 impactfactor.orgMethod 3 ijpsr.comMethod 4 conicet.gov.arMethod 5 ajrconline.org
Column Shimadzu ODS-C18Phenomenex luna ODS C18 (250x4.6 mm, 5 µm)Xterra C18 (4.6x150 mm, 5 µm)Phenomenex LiChrosphere RP-18 (125x4.6 mm, 5 µm)Phenomenex C18 (150x4.6 mm i.d., 5 µm)
Mobile Phase 3% Sodium Benzoate (pH 6.5)Acetonitrile: Buffer (pH 3.5) (55:45 v/v)Phosphate buffer (pH 3.5): Acetonitrile (60:40 v/v)Water:Acetonitrile:Triethylamine (80:20:3 v/v/v), pH 3.3Methanol:Phosphate buffer (pH 6.0): Acetonitrile (65:25:10 v/v/v)
Flow Rate (mL/min) 1.41.00.51.01.0
Detection (nm) 293 (DAD)268298293264 (PDA)
Retention Time (min) 2.53.712.3403.62.31
Linearity Range Not specified2-12 µg/ml0.01-0.50 µg/ml30–70 µg/mL2-35 µg/ml
Correlation Coeff. 0.9990.9990.99980.99910.999
Recovery (%) 98.93 ± 0.43 (at 50% conc.)Not specified99.67100.63100.73 ± 1.11
LOD (µg/mL) Not specifiedNot specifiedNot specifiedNot specified0.103
LOQ (µg/mL) Not specifiedNot specifiedNot specifiedNot specified0.312

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique extensively used for impurity profiling due to its sensitivity and specificity in identifying and quantifying minute amounts of impurities, including potential genotoxic ones chimia.ch. LC-MS allows for the determination of molecular weights and fragmentation patterns of impurities, aiding in their structural elucidation. When coupled with a Diode Array Detector (DAD), it can compile detailed impurity profiles by analyzing both chromatographic and spectral data researchgate.net. While specific LC-MS parameters for this compound are not extensively detailed in the provided literature, the technique is recognized as a crucial tool for comprehensive impurity analysis, complementing HPLC methods by providing mass-based identification chimia.chajrconline.org.

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, sensitive, and cost-effective alternative for the analysis of this compound, particularly for stability studies and analysis in complex matrices like nanoparticles researchgate.netnih.govsphinxsai.com. HPTLC methods typically employ silica (B1680970) gel 60F-254 plates as the stationary phase. Mobile phases often consist of solvent mixtures such as toluene:acetic acid:triethylamine or n-propanol:methanol:ammonia (B1221849) solution researchgate.netnih.govsphinxsai.com. Densitometric detection is commonly performed in the absorbance mode at wavelengths around 288 nm or 292 nm researchgate.netnih.govsphinxsai.com.

These HPTLC methods have demonstrated good resolution, yielding compact spots with characteristic Rf values, for example, an Rf of 0.46 or 0.60 ± 0.02 for Gatifloxacin researchgate.netnih.govsphinxsai.com. Validation parameters, including linearity, precision, accuracy, and robustness, have been assessed according to ICH guidelines researchgate.netnih.govsphinxsai.com. Linearity has been established over specific ranges, such as 400-1200 ng/spot, with correlation coefficients typically above 0.995 nih.gov. Recovery studies have also confirmed the accuracy of these HPTLC methods, with values often in the range of 93.3% to 99.4% researchgate.net. Furthermore, these methods have been proven to be stability-indicating, capable of separating Gatifloxacin from its degradation products formed under various stress conditions like acidic, basic, oxidative, and thermal treatments researchgate.netnih.govsphinxsai.com.

Table 4.1.3: Summary of TLC/HPTLC Methods for this compound

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 sphinxsai.com
Stationary Phase TLC Aluminium plates pre-coated with silica gel 60F-254TLC Aluminium plates pre-coated with silica gel 60F-254TLC Aluminium plates pre-coated with silica gel 60F-254
Mobile Phase Toluene: Acetic acid: Triethylamine (4.0:2.5:0.5 v/v)n-propanol-methanol-concentrated ammonia solution (25%) (5:1:0.9, v/v/v)Toluene: Acetic acid: Triethylamine (4.0:2.5: 0.5 v/v)
Detection (nm) 288292288
Rf Value 0.460.60 ± 0.020.46
Linearity Range Not specified400-1200 ng spot⁻¹Not specified
Correlation Coeff. Not specified0.9953Not specified
Recovery (%) Not specifiedNot specifiedNot specified
LOD (ng spot⁻¹) Not specified2.73Not specified
LOQ (ng spot⁻¹) Not specified8.27Not specified

Spectroscopic and Spectrofluorometric Characterization

Spectroscopic techniques provide complementary information regarding the structural and quantitative aspects of this compound, leveraging its inherent light-absorbing and emitting properties.

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound due to its chromophoric nature. Gatifloxacin exhibits characteristic absorption maxima (λmax) in the UV region, which vary depending on the solvent and pH. Reported λmax values include 286 nm in 100 mM phosphate buffer (pH 7.4) and 292 nm in 100 mM hydrochloric acid (pH 1.2) nih.gov. Other studies noted λmax at 289 nm in sodium hydroxide, 292 nm in hydrochloric acid, and 352 nm for a chromogen formed with ferric chloride and potassium dichromate researchgate.net. A λmax of 287 nm was also reported in aqueous solution scielo.br.

These methods are validated for linearity, accuracy, and precision, with Beer-Lambert law typically obeyed over specific concentration ranges, such as 1-18 µg/mL or 1-14 µg/mL nih.gov. Correlation coefficients are consistently high (e.g., 0.9998, 0.9999) nih.gov. Apparent molar absorptivity values have been reported in the range of 1.23 x 10⁴ to 3.25 x 10⁴ l/mol·cm nih.govresearchgate.net. Sandell's sensitivity, an indicator of method sensitivity, was found to be around 0.01 µg cm⁻²/0.001A nih.gov. Quantitation limits (LOQ) are typically in the sub-microgram per milliliter range, such as 0.312 µg/mL nih.gov. These UV-Vis methods are considered simple, cost-effective, and suitable for the determination of Gatifloxacin in various pharmaceutical formulations and for dissolution studies nih.govscielo.brresearchgate.net.

Table 4.2.1: Summary of UV-Visible Spectrophotometric Methods for this compound

ParameterMethod 1 researchgate.net (Method A)Method 2 researchgate.net (Method B)Method 3 researchgate.net (Method C)Method 4 nih.gov (Phosphate Buffer)Method 5 nih.gov (HCl)Method 6 scielo.br
Solvent/Medium NaOHHClFerric Chloride/K₂Cr₂O₇100 mM Phosphate buffer (pH 7.4)100 mM HCl (pH 1.2)Water
λmax (nm) 289292352286292287
Linearity Range (µg/mL) 5-305-305-301-181-144-14
Correlation Coeff. Not specifiedNot specifiedNot specified0.99980.99990.9998
Molar Absorptivity (l/mol·cm) 1.23 x 10⁴1.71 x 10⁴1.23 x 10⁴2.62 x 10⁴3.25 x 10⁴Not specified
Sandell's Sensitivity (µg cm⁻²/0.001A) Not specifiedNot specifiedNot specified0.010.01Not specified
LOQ (µg/mL) Not specifiedNot specifiedNot specified0.3120.3Not specified

Spectrofluorimetry offers enhanced sensitivity for the determination of this compound, often by utilizing fluorescence enhancement techniques. One method involves a terbium-sensitized spectrofluorimetric approach using sodium dodecyl benzene (B151609) sulfonate (SDBS) as an anionic surfactant, which significantly enhances the fluorescence intensity of a Gatifloxacin-Terbium (GFLX-Tb³⁺) coordination complex nih.gov. Optimal conditions were reported with excitation at 331 nm and emission at 547 nm, at pH 7.0, using 2.0x10⁻⁴ mol/L terbium (III) and 2.0x10⁻⁴ mol/L SDBS nih.gov. This method demonstrated a good linear relationship with a correlation coefficient of 0.9996 over the concentration range of 5.0x10⁻¹⁰ to 5.0x10⁻⁸ mol/L, with a detection limit (3σ) as low as 6.0x10⁻¹¹ mol/L nih.gov.

Another approach utilizes charge-transfer (CT) complex formation with chloranilic acid, with excitation and emission wavelengths varying for different fluoroquinolones, including Gatifloxacin scirp.org. For Gatifloxacin, excitation was reported at 292 nm and emission at 492 nm scirp.org. These spectrofluorimetric methods have been successfully applied to quantify Gatifloxacin in pharmaceutical preparations and biological samples like human urine and serum, offering high sensitivity and stability nih.govscirp.org.

Table 4.2.2: Summary of Spectrofluorimetric Methods for this compound

ParameterMethod 1 nih.gov (Tb-sensitized)Method 2 scirp.org (CT complex)
Excitation Wavelength (nm) 331292
Emission Wavelength (nm) 547492
Enhancing Agent/System SDBS (Sodium dodecyl benzene sulfonate) + Tb³⁺Chloranilic Acid
Linearity Range 5.0x10⁻¹⁰ to 5.0x10⁻⁸ mol/LNot specified for Gatifloxacin specifically
Correlation Coeff. 0.9996Not specified for Gatifloxacin specifically
Detection Limit (LOD) 6.0x10⁻¹¹ mol/L (3σ)Not specified for Gatifloxacin specifically

Compound List:

this compound

Gatifloxacin

Gatifloxacin Impurity 1

HD-GTFX

NP-GTFX

Flurbiprofen sodium

Loteprednol etabonate

Ciprofloxacin (B1669076)

Gemifloxacin

Moxifloxacin

Levofloxacin

Ofloxacin

Sumatriptan

Naproxen sodium

Emtricitabine

Pioglitazone

Difluprednate

Metformin hydrochloride

Dapagliflozin

Saxagliptin

Cyanocobalamin

Terbium (III)

Chloranilic acid

Sodium dodecyl benzene sulfonate (SDBS)

Fourier Transform Infrared (FTIR) Spectroscopy in Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique utilized for identifying functional groups and confirming the molecular structure of compounds like this compound. By analyzing the absorption patterns of infrared light, FTIR provides a unique spectral fingerprint for the molecule. This method has been instrumental in characterizing different crystalline forms (polymorphs) of this compound, as the arrangement of molecules within a crystal lattice can influence its vibrational modes and thus its FTIR spectrum researchgate.netresearchgate.net. Studies have indicated that FTIR, in conjunction with X-ray diffractometry, can confirm the existence of distinct polymorphs researchgate.netresearchgate.net.

Furthermore, FTIR spectroscopy has been employed to investigate the potential interactions between this compound and various excipients used in pharmaceutical formulations, such as polymers in hydrogel membranes. Research has shown that the characteristic absorption bands of this compound in physical mixtures with certain polymers correspond to those of the individual components, suggesting the absence of significant chemical interactions researchgate.net. The technique is also valuable for studying hydrate transformations, which are critical for understanding the solid-state properties and stability of this compound innovareacademics.in. While FTIR can effectively analyze the hydrate transformation of some forms of Gatifloxacin, its applicability can be dependent on the intensity of the O-H hydrate stretch peaks, which may vary with the specific hydrate structure and its interaction within the crystal lattice innovareacademics.in. The spectra of Gatifloxacin have also been analyzed as part of the characterization of metal complexes, demonstrating its utility in diverse chemical investigations bibliotekanauki.pl.

Electrochemical Analytical Approaches

Electrochemical analytical methods offer sensitive and rapid means for the determination of this compound and its related compounds. Techniques such as Differential Pulse Voltammetry (DPV) utilizing a Glassy Carbon Electrode (GCE) have been successfully applied for the quantitative analysis of Gatifloxacin in both bulk materials and pharmaceutical formulations nih.govresearchgate.net. These methods typically exploit the electrochemical oxidation of Gatifloxacin, which occurs within a potential range of approximately 0.65 to 1.1 V versus Ag-AgCl-KCl. The electrochemical oxidation process is often characterized as irreversible and adsorption-controlled, meaning the signal intensity is dependent on the molecule's ability to adsorb onto the electrode surface nih.govresearchgate.net.

In addition to GCE-based voltammetry, ion-selective electrodes (ISEs) have been developed for the determination of Gatifloxacin hydrochloride, particularly in environmental samples like wastewater effluents tjpr.org. For instance, electrodes fabricated using phosphotungstic acid (PTA) or sodium tetraphenylborate (B1193919) (TPB) as ion-pairing agents have demonstrated efficacy in quantifying Gatifloxacin hydrochloride within a concentration range of 1–104 µM. These ISEs exhibit favorable working characteristics across a pH range of 1 to 5, with PTA-based electrodes showing a gradient of 56.6 ± 0.40 mV/decade and TPB-based electrodes yielding a gradient of 57.8 ± 0.50 mV/decade tjpr.org.

Table 1: Summary of Electrochemical Analytical Methods for Gatifloxacin

TechniqueElectrode TypeAnalyteMatrix/ApplicationpH RangeConcentration RangeKey Findings/ParametersCitation
DPVGlassy Carbon Electrode (GCE)GatifloxacinBulk and TabletsVarious buffer systemsNot specifiedOxidation: 0.65-1.1 V vs Ag-AgCl-KCl; Irreversible, adsorption-controlled process nih.govresearchgate.net
ISEsPTA-basedGatifloxacin HClWastewater effluents1-51–104 µMGradient: 56.6 ± 0.40 mV/decade tjpr.org
ISEsTPB-basedGatifloxacin HClWastewater effluents1-51–104 µMGradient: 57.8 ± 0.50 mV/decade tjpr.org

Computational and Digitized Analytical Methods

Digitized Impurity Database Analysis

Digitized impurity database analysis represents an advanced computational approach to impurity profiling, offering an economical and efficient alternative to relying solely on chemical reference substances (CRS) for qualification and quantification nih.govresearchgate.net. This methodology involves the systematic analysis of impurities using techniques like Diode Array Detection (DAD) coupled with High-Performance Liquid Chromatography (HPLC) to construct a comprehensive digitized database of impurity profiles nih.govresearchgate.net.

The process typically entails analyzing Gatifloxacin samples to identify and characterize impurities based on their ultraviolet (UV) spectra and relative retention times (RRT) obtained from chromatographic separation nih.govresearchgate.net. By correlating spectral data and retention times, impurities can be identified even in the absence of specific CRS nih.govresearchgate.net. The quantification of these impurities is then performed using relative response factors of impurities to Gatifloxacin nih.govresearchgate.net. This "green, economic, and convenient" method aids in controlling impurity profiles, which is critical for ensuring the quality and safety of pharmaceutical products nih.govresearchgate.net. Various impurities, such as F-GTFX, EO-GTFX, HD-GTFX, NM-GTFX, and MP-GTFX, have been identified and quantified in different Gatifloxacin batches and salts using this approach researchgate.net.

Table 2: Digitized Impurity Profile Analysis of Gatifloxacin Samples

ManufacturerForm/SaltImpurity TypeRelative Retention Time (RRT)Impurity Content (%)Citation
AMesylateF-GTFX0.660.22 researchgate.net
AMesylateUnknown1.590.03 researchgate.net
AMesylateEO-GTFX1.3610.02 researchgate.net
BHydrochlorideF-GTFX0.6540.03 researchgate.net
BHydrochlorideMP-GTFX1.2960.10 researchgate.net
CHalf HydrateHD-GTFX0.7820.02 researchgate.net
CHalf HydrateMP-GTFX1.230.06 researchgate.net
DNot SpecifiedF-GTFX0.6570.07 researchgate.net
DNot SpecifiedHD-GTFX0.7830.02 researchgate.net
EMesylateUnknown0.5750.08 researchgate.net
EMesylateF-GTFX0.6550.43 researchgate.net
EMesylateHD-GTFX0.780.06 researchgate.net
EMesylateNM-GTFX1.1580.16 researchgate.net
EMesylateMP-GTFX1.2330.04 researchgate.net
EMesylateUnknown1.6910.09 researchgate.net
FMesylateF-GTFX0.6550.21 researchgate.net
FHydrochlorideHD-GTFX0.7830.13 researchgate.net
FHydrochlorideNM-GTFX1.160.09 researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

In Vitro and Ex Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro and ex vivo studies provide foundational data for understanding a drug's ADME profile without involving live animals in the initial stages. These studies utilize cell cultures, tissue preparations, or isolated enzymes to assess specific ADME processes.

Membrane permeation studies are essential for evaluating how a drug crosses biological barriers, such as the corneal epithelium for ophthalmic applications or the intestinal lining for oral absorption. Ex vivo studies using excised animal tissues, like corneas, mimic in vivo conditions to assess drug transport.

Gatifloxacin (B573) hydrate (B1144303) has been investigated for its permeation characteristics, particularly in ocular delivery systems. Studies using excised goat corneas in modified Franz diffusion cells have demonstrated that the permeation of gatifloxacin is influenced by formulation factors such as pH and the presence of enhancers. For instance, increasing the pH of an ophthalmic formulation from 5 to 7.2 has been shown to increase gatifloxacin permeation researchgate.net. Furthermore, the addition of certain excipients, like benzalkonium chloride (BAK), has been reported to enhance corneal permeation, potentially by disrupting the corneal epithelium researchgate.nettandfonline.com. Solid lipid nanoparticles (SLNs) formulated with gatifloxacin have also shown promising ex vivo corneal permeation, maintaining drug release over an extended period without causing significant adverse effects on corneal hydration levels researchgate.net.

The physicochemical properties of Gatifloxacin hydrate play a significant role in its membrane permeation. Its octanol/water partition coefficient (Log P) varies with pH, indicating altered lipid solubility. At pH 5.1, the Log P is 0.044, increasing to 0.145 at pH 7.0 tandfonline.comactamedicamarisiensis.ro. The pKa values for this compound are reported as 5.94 for the carboxyl group and 9.21 for the piperazinyl group tandfonline.com. These properties influence its ionization state and, consequently, its ability to permeate lipid-rich biological membranes.

PropertyValue (pH 5.1)Value (pH 7.0)Reference
Octanol/Water Partition Coefficient (Log P)0.0440.145 tandfonline.comactamedicamarisiensis.ro
pKa (Carboxyl Group)5.94N/A tandfonline.com
pKa (Piperazinyl Group)N/A9.21 tandfonline.com

Studies investigating the metabolism of this compound indicate that it undergoes limited biotransformation in humans, with less than 1% of the administered dose excreted as metabolites hres.cahres.cafda.govrxlist.com. In vitro studies using cytochrome P450 (CYP) isoenzymes have shown that this compound does not inhibit major CYP enzymes (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) fda.govrxlist.com. This suggests a low potential for drug-drug interactions mediated by CYP enzyme inhibition. While these findings are primarily from human studies, they provide a basis for understanding its metabolic stability. Preclinical studies in various animal species (e.g., rats, dogs, non-human primates) using ex vivo liver microsomes or hepatocytes are standard for assessing species-specific metabolic pathways and identifying potential CYP induction or inhibition, which would then inform interspecies scaling for PK prediction bioivt.com. However, specific quantitative data on this compound's enzymatic biotransformation in non-human systems are not detailed in the provided search results.

Computational Pharmacokinetic (PK) Modeling

Computational modeling techniques are indispensable in modern drug development for predicting drug behavior, optimizing dosing strategies, and reducing the need for extensive in vivo experimentation.

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that uses mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug based on its physicochemical properties and the physiological and biochemical characteristics of the body wikipedia.orgnih.govesmed.orgwiley.com. PBPK models integrate data on organ volumes, blood flows, enzyme kinetics, and transporter functions to simulate drug concentrations over time in various tissues and plasma wikipedia.orgmdpi.com. This approach allows for the prediction of drug behavior across different populations (e.g., pediatric, elderly) and in various physiological states, as well as the assessment of drug-drug interactions wiley.commdpi.com. While specific PBPK models for this compound in preclinical species were not explicitly detailed in the provided search results, the principles of PBPK modeling are widely applied in drug development to predict and understand drug disposition nih.govnih.gov.

Population pharmacokinetic (PopPK) modeling analyzes PK data from a population of individuals to characterize the typical PK parameters and the extent of inter-individual variability. This approach is particularly useful when dealing with sparse data, common in preclinical studies across multiple species page-meeting.org. Interspecies allometric scaling, a method often integrated into PopPK modeling, uses the relationship between physiological parameters (like body weight) and PK parameters (like clearance and volume of distribution) across different species to extrapolate PK data from preclinical animals to humans page-meeting.org. This allows for a more informed prediction of human PK profiles and helps in selecting appropriate doses for first-in-human studies. While some results mention population PK modeling in the context of clinical gatifloxacin use fda.govresearchgate.netfda.gov, the principles described in general PK literature page-meeting.orgallucent.com are applicable to preclinical species.

Parameter sensitivity analysis is a critical component of computational modeling, including PBPK and PopPK, used to determine how variations in input parameters affect the model's output predictions crystalpharmatech.comfrontiersin.org. By identifying which parameters have the most significant impact on the simulated PK profile (e.g., clearance, volume of distribution, absorption rate), researchers can focus on refining the most influential parameters, understanding sources of variability, and assessing the robustness of model predictions crystalpharmatech.comfrontiersin.orguni-bonn.desyndax.com. This analysis helps in identifying key drivers of drug exposure and can guide experimental design or formulation development to optimize drug performance crystalpharmatech.comresearchgate.net.

In Vitro and Animal Model Pharmacodynamic (PD) Studies

Gatifloxacin, an advanced-generation 8-methoxy fluoroquinolone, exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as atypical microorganisms nih.govhres.ca. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and cell division hres.cadrugbank.com. Preclinical studies have been crucial in characterizing its efficacy and PD parameters.

Relationship between Exposure and Microbiological Effect

The relationship between Gatifloxacin exposure and its microbiological effect is primarily defined by its Minimum Inhibitory Concentration (MIC) values against various pathogens. Studies have demonstrated Gatifloxacin's potent in vitro activity, often showing lower MICs compared to older fluoroquinolones like ciprofloxacin (B1669076) asm.orgnih.gov.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Gatifloxacin Against Selected Bacterial Species

Bacterial SpeciesMIC Value (µg/mL or mg/L)Source
Mycobacterium marinumMIC90: 0.38 µg/mL doi.org
Staphylococcus aureus (ATCC 25923)MIC: 0.1 µg/mL nih.gov
Staphylococcus aureus (Clinical Strain Sa2669)MIC: 1 µg/mL nih.gov
Escherichia coliMIC50: 0.25 mg/L, MIC90: 32 mg/L internationalscholarsjournals.com
Streptococcus pneumoniaeMIC: 0.125 µg/mL nih.gov
Ralstonia solanacearumMIC: 0.125 mg/L frontiersin.org
Pseudomonas aeruginosaMIC50: 4 mg/L oup.com

Gatifloxacin demonstrates concentration-dependent bactericidal activity, meaning higher concentrations lead to a more rapid and complete killing of bacteria nih.gov. This characteristic is significant for optimizing dosing regimens to ensure that drug concentrations remain above the MIC for a sufficient duration to achieve bacterial eradication. For instance, in a rabbit model of pneumococcal meningitis, Gatifloxacin's bacteriologic efficacy was found to be comparable to conventional regimens, with its bactericidal activity correlating with the area under the time-concentration curve (AUC) to the MIC ratio nih.gov.

Post-Antibiotic Effect (PAE) in Preclinical Models

The Post-Antibiotic Effect (PAE) refers to the period of bacterial growth suppression that occurs after transient exposure to an antibiotic, even when drug concentrations fall below the MIC nih.govd-nb.info. Gatifloxacin exhibits notable PAE and Post-Antibiotic Sub-MIC Effect (PA-SME) across various bacterial species, which can contribute to extended dosing intervals and improved therapeutic outcomes nih.govnih.gov.

Table 2: Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA-SME) of Gatifloxacin

Bacterial SpeciesPAE (hours)PA-SME (hours, at 4x MIC)Source
Streptococcus pneumoniae0.5 - 4.03.7 - 8.6 nih.govnih.gov
Staphylococcus aureus0.5 - 4.02.3 - 3.8 nih.govnih.gov
Enterococcus spp.0.5 - 4.01.6 nih.govnih.gov
Escherichia coli2.2 - 4.8≥9.6 nih.govnih.gov
Pseudomonas aeruginosa2.2 - 4.84.4 nih.govnih.gov

These findings indicate that Gatifloxacin can continue to exert an inhibitory effect on bacterial growth even after its concentration in the body has decreased significantly. The duration of the PAE and PA-SME is influenced by the bacterial species and the concentration of the antibiotic used during the exposure period, highlighting its importance in pharmacodynamic modeling for optimizing treatment regimens nih.gov.

Molecular Mechanisms of Drug-Drug Interactions (Non-Clinical)

Preclinical studies, particularly in vitro investigations, are essential for predicting potential drug-drug interactions (DDIs) that could affect the safety and efficacy of Gatifloxacin. A key area of investigation is the interaction with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system.

Cytochrome P450 Enzyme Interaction Studies (in vitro)

In vitro studies have consistently shown that Gatifloxacin has a low potential for significant interactions with drugs metabolized by the cytochrome P450 enzyme family. Specifically, Gatifloxacin has been demonstrated not to substantially inhibit or induce major CYP isoforms, including CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6 nih.govnih.govfda.gov.

For example, in vitro experiments confirmed that Gatifloxacin did not significantly inhibit CYP3A4-mediated metabolism of a model substrate nih.gov. Further in vivo studies corroborated these findings, suggesting that DDIs are unlikely between Gatifloxacin and drugs metabolized by CYP3A nih.gov. The lack of interaction with CYP enzymes implies that Gatifloxacin is less likely to alter the metabolic clearance of co-administered medications that rely on these pathways, thereby reducing the risk of unexpected increases or decreases in drug efficacy or toxicity nih.govfda.gov.

Compound List:

Gatifloxacin

this compound

Ciprofloxacin

Trovafloxacin

Oflaxacin

Levofloxacin

Moxifloxacin

Sparfloxacin

Grepafloxacin

Amikacin

Minocycline

Tetracycline

Trimethoprim/sulfamethoxazole

GAR936 (Tigecycline)

Doxycycline

Rifampin

Ethambutol

Clarithromycin

Metronidazole

Clindamycin

Imipenem

Erythromycin

Amoxicillin-clavulanate

Atorvastatin

Midazolam

Theophylline

Warfarin

Glyburide

Digoxin

Cimetidine

Probenecid

Ceftriaxone

Novel Drug Delivery Systems and Formulations Research

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer a versatile platform for encapsulating gatifloxacin (B573) hydrate (B1144303), thereby protecting it from degradation, improving its solubility, and controlling its release rate. These systems are designed to enhance ocular drug bioavailability by increasing corneal contact time and facilitating deeper penetration into ocular tissues. Various types of nanoparticles, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, nano lipid carriers (NLCs), and silica (B1680970) nanocarriers, have been explored for gatifloxacin delivery.

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of lipids that are solid at room and body temperatures. They have been investigated for the ocular delivery of gatifloxacin hydrate, utilizing lipid matrices such as stearic acid and Compritol® 888 ATO. Studies employing an oil-in-water (o/w) microemulsion technique for SLN preparation have shown that mixed lipid-matrix SLNs (e.g., stearic acid and Compritol) exhibit lower crystallinity, smaller particle sizes, and higher drug entrapment efficiency compared to SLNs prepared with stearic acid alone nih.govtandfonline.comsci-hub.seresearchgate.net. Gatifloxacin-loaded cationic SLNs have demonstrated promising corneal permeation capabilities without significantly affecting corneal hydration levels researchgate.net.

Polymeric Nanoparticles

Polymeric nanoparticles offer tunable properties for drug delivery, including controlled release and improved stability. This compound has been successfully encapsulated in various polymeric nanoparticles using techniques such as nanoprecipitation and double emulsion methods. For instance, polycaprolactone (B3415563) (PCL) nanoparticles prepared via nanoprecipitation exhibited particle sizes in the range of 184-207 nm with an entrapment efficiency (EE%) of 40% researchgate.netaust.edu.sy. Eudragit® RL and RS mixtures have also been used to create cationic polymeric nanoparticles, with the double emulsion method yielding larger particles (410 nm) than nanoprecipitation (68 nm) researchgate.netnih.gov. An optimized formulation prepared by the double emulsion technique achieved 46% drug loading and demonstrated a prolonged release rate researchgate.netnih.gov. Chitosan-sodium alginate nanoparticles have shown mucoadhesive properties and sustained ocular delivery of gatifloxacin over 24 hours, albeit with a rapid initial release in the first hour ualberta.ca.

Nano Lipid Carriers (NLCs)

Nano Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, incorporating a blend of solid and liquid lipids to improve drug loading and stability compared to traditional SLNs. Gatifloxacin-loaded NLCs (GTX-NLCs) have been formulated using a hot homogenization–probe sonication method, employing lipids like Precirol® ATO 5 and oleic acid, with Tween® 80 as a surfactant mdpi.comdntb.gov.uanih.gov. The lead GTX-NLC formulation exhibited desirable physicochemical characteristics and remained stable for over three months across various storage conditions mdpi.com. These NLCs demonstrated an extended release profile of gatifloxacin over a 12-hour period and showed a significant enhancement in ex vivo transcorneal permeation, with flux and permeability being 5.5- and 6.0-fold higher, respectively, compared to commercial eyedrops mdpi.comdntb.gov.uanih.gov. Encapsulation efficiencies for these NLCs were reported to be above 70.9%, increasing with surfactant concentration mdpi.com.

Silica Nanocarriers

Silica nanoparticles have been explored as carriers for gatifloxacin, synthesized via chemical precipitation methods. These carriers facilitate physical interaction-based drug loading, where increased nano-silica content can improve drug loading and encapsulation efficiency frontiersin.orgnih.govresearchgate.net. The incorporation of gatifloxacin onto silica nanoparticles resulted in an improved release rate and enhanced antibacterial performance against Escherichia coli by approximately 2.1 times compared to pure gatifloxacin frontiersin.orgnih.govresearchgate.net. Studies suggest that reactive oxygen species (ROS) generated by these GAT-SiO₂ nanoparticles may contribute to their bactericidal activity frontiersin.orgnih.govresearchgate.net. The zeta potential of pure gatifloxacin solution was -8.53 mV, which shifted to -17.62 mV upon loading onto nano-silica, indicating improved stability frontiersin.orgnih.gov.

Preparation Techniques

Several techniques are employed for the preparation of gatifloxacin-loaded nanoparticles:

Nanoprecipitation: This method is widely used for creating polymeric nanoparticles, including PCL and PLGA-based systems, and for surface modification of nanoparticles researchgate.netaust.edu.syresearchgate.netnih.govnih.govdovepress.com.

Double Emulsion (w/o/w): This technique is utilized for encapsulating hydrophilic drugs within polymeric matrices, often resulting in larger particle sizes compared to nanoprecipitation researchgate.netnih.govrjptonline.orgaust.edu.syresearchgate.net.

Microemulsion: Oil-in-water (o/w) microemulsions are prepared using specific oil, surfactant, and co-surfactant combinations, often via aqueous titration, to achieve small droplet sizes suitable for ocular delivery tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net.

Hot Homogenization–Probe Sonication: This method is employed for the formulation of lipid-based nanoparticles like NLCs and SLNs mdpi.comdntb.gov.uanih.gov.

o/w Microemulsion Technique: This specific microemulsion preparation method is used for formulating SLNs nih.govtandfonline.comsci-hub.seresearchgate.net.

Thin-Film Hydration Method: This technique is commonly used for the preparation of niosomes wisdomlib.orgijsi.in.

Drug Encapsulation and Release Kinetics (in vitro)

The encapsulation efficiency and in vitro release profiles of this compound vary significantly depending on the nanoparticle system and preparation method.

Table 1: Encapsulation Efficiency and Particle Size of Gatifloxacin Nanoparticle Systems

Nanoparticle TypePreparation TechniqueKey Excipients/MaterialsAvg. Particle Size (nm)Encapsulation Efficiency (EE%)Citation(s)
MicroemulsionAqueous TitrationIsopropyl myristate, Tween® 80, Transcutol-P51-74Not specified tandfonline.comtandfonline.comnih.gov
SLNso/w MicroemulsionStearic acid, Compritol® 888 ATO, Poloxamer-188Varies (smaller with mixed lipids)Higher (mixed lipids) nih.govtandfonline.comsci-hub.seresearchgate.net
Polymeric NanoparticlesNanoprecipitationPolycaprolactone (PCL)68 (PCL)40 (PCL) researchgate.netaust.edu.syresearchgate.netnih.gov
Polymeric NanoparticlesDouble Emulsion (w/o/w)Eudragit® RL/RS, Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP)410 (Eudragit), 77% >100µm (PCL, PVA)46 (Eudragit), 82.12% (PCL, PVA) researchgate.netnih.govrjptonline.orgaust.edu.sy
NLCsHot Homogenization/SonicationPrecirol® ATO 5, Oleic acid, Tween® 80Not specified>70.9% mdpi.comdntb.gov.uanih.gov
Silica NanocarriersChemical PrecipitationSpherical silica nanoparticlesNot specifiedImproved with nano-silica frontiersin.orgnih.govresearchgate.net
PLGA NanoparticlesNanoprecipitationPLGA, Polysorbate 80176.528.2% nih.govdovepress.com
NiosomesThin-Film HydrationLecithin, Span 20, Cholesterol1.42-2.13 µmUp to 99.14% wisdomlib.orgijsi.in
Gatifloxacin NiosomesThin-Film HydrationSpan 60, Cholesterol, DPCNot specified96.17% (in 24h) researchgate.net

Table 2: In Vitro Release Kinetics of Gatifloxacin from Nanoparticle Systems

Nanoparticle SystemRelease Medium / ConditionsRelease Profile / KineticsMax. Release (%)Time (hours)Citation(s)
MicroemulsionSimulated Tear Fluid (STF)Sustained release, best fit to zero-order modelNot specifiedNot specified tandfonline.comresearchgate.net
NLCsNot specifiedExtended releaseNot specified12 mdpi.comdntb.gov.uanih.gov
Polymeric NanoparticlesNot specifiedVery prolonged release rateNot specifiedNot specified researchgate.netnih.gov
Polymeric NanoparticlesSimulated Tear Fluid (STF)Rapid release in 1st hour, sustained over 24 hoursNot specified24 ualberta.ca
Polymeric NanoparticlesNot specifiedProlonged drug releaseNot specified>6 ualberta.ca
Silica NanocarriersNot specifiedImproved release rate; higher rate than pure gatifloxacinNot specifiedNot specified frontiersin.orgnih.govresearchgate.net
Gatifloxacin NiosomesNot specifiedSustained release, first-order kinetics96.17%24 researchgate.net
Gatifloxacin-Pluronic® CLSimulated Tear Fluid (STF)Sustained releaseNot specified72 sci-hub.se

These studies collectively highlight the significant potential of various nanoparticle-based systems in improving the ocular delivery of this compound, offering enhanced stability, controlled release, and improved therapeutic outcomes.

Compound List:

this compound

Gatifloxacin

Isopropyl myristate (IPM)

Tween® 80

Transcutol-P

Benzalkonium chloride

Stearic acid

Compritol® 888 ATO

Poloxamer-188

Sodium taurocholate

Ethanol

Eudragit® RL

Eudragit® RS

Polycaprolactone (PCL)

Polyvinyl Alcohol (PVA)

Polyvinylpyrrolidone (PVP)

Sodium carboxymethylcellulose (NaCMC)

Sodium alginate

Oleic acid

Precirol® ATO 5

Hyaluronic acid (HA)

Chitosan (B1678972)

Spherical silica nanoparticles

Poly(lactic-co-glycolic acid) (PLGA)

Labrafil

Lecithin

Span 20

Cholesterol

Dichlorodiphenyltrichloroethane (DCP)

Pluronic® F-68

Liposomal and Niosomal Formulations

Liposomes and niosomes represent non-ionic surfactant-based vesicular systems that offer significant advantages in drug delivery, including improved stability, enhanced bioavailability, and controlled release. Research into gatifloxacin-loaded liposomes and niosomes has focused on optimizing formulation parameters to achieve desired therapeutic outcomes.

Niosomal formulations of gatifloxacin have been prepared using techniques such as the thin-film hydration method, employing various ratios of surfactants (e.g., Span series), cholesterol, and charge-inducing agents like dipalmitoylphosphatidylcholine (DCP) researchgate.netwisdomlib.orgresearchgate.net. Studies have reported niosomal particle sizes ranging from approximately 1.42 µm to 4.1 µm, with zeta potential values typically in the negative range (-9 to -27.77 mV), indicating formulation stability researchgate.netwisdomlib.org. Entrapment efficiencies have been found to be substantial, with optimized formulations achieving up to 92.71% researchgate.net. In vitro release studies have demonstrated sustained drug release profiles, with some formulations exhibiting over 90% cumulative drug release within 24 hours researchgate.netwisdomlib.org. For instance, a formulation utilizing a Span surfactant, cholesterol, and DCP ratio of 47.5:47.5:5 showed 96.17% release in 24 hours researchgate.net. Niosomal gels have also been developed, showing favorable physicochemical properties and enhanced drug permeation wisdomlib.orgwisdomlib.org.

Liposomal formulations of gatifloxacin have also been investigated, often prepared via reverse-phase evaporation using phosphatidylcholine (PC) and cholesterol (CH) nih.gov. The molar ratio of PC to CH, along with the inclusion of charge inducers like stearylamine (SA) or dicetyl phosphate (B84403) (DP), significantly impacts encapsulation efficiency and drug release nih.gov. Positively charged liposomes have demonstrated superior entrapment efficiency compared to negatively charged or neutral ones nih.gov. A liposomal hydrogel formulation incorporating PC, CH, and SA in a 5:3:1 molar ratio showed promising results for prolonged release and enhanced transcorneal permeation, suggesting potential for ophthalmic applications nih.govsemanticscholar.org.

Table 1: Key Parameters of Gatifloxacin Niosomal Formulations

Formulation IDSurfactant:Cholesterol:DCP RatioParticle Size (µm)Zeta Potential (mV)Entrapment Efficiency (%)Cumulative Release at 24h (%)
Niosome Set 147.5:47.5:53.3-4.1-9 to -1354.18-92.7196.17
Niosome Set 260:30:103.3-4.1-9 to -1354.18-92.71Not specified
Niosome Set 3Not specified1.42-2.13-20.29 to -27.77Not specified90.21 (F5), 95.25 (F6)

Hydrogel and Mucoadhesive Systems

Hydrogel and mucoadhesive systems are designed to prolong the residence time of drugs at the site of action and provide sustained release, thereby improving therapeutic outcomes.

Sodium Alginate and Cellulose-Based Hydrogels

Sodium alginate and cellulose (B213188) derivatives, such as hydroxypropyl methylcellulose (B11928114) (HPMC) and hydroxypropyl cellulose (HPC), are widely explored for developing gatifloxacin-loaded hydrogels. These materials are biocompatible, biodegradable, and possess excellent water-holding capacities, making them suitable for wound dressings and ocular delivery systems nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net.

Studies have reported the preparation of gatifloxacin-loaded sodium alginate hydrogel membranes supplemented with HPMC or HPC nih.govresearchgate.netnih.gov. The incorporation of plasticizers like glycerol (B35011) and cross-linking agents such as glutaraldehyde (B144438) has been shown to significantly enhance the mechanical properties, including tensile strength and flexibility, of these hydrogel membranes nih.govresearchgate.netnih.gov. For instance, tensile strength values have ranged from 31.34 ± 2.43 MPa to 71.21 ± 1.67 MPa, with elongation varying between 14.24 ± 2.73% and 71.58 ± 2.78% nih.gov. These hydrogel membranes also facilitate water vapor transmission (WVTR), a crucial property for wound dressings, and importantly, none of them supported microbial growth nih.govresearchgate.netnih.gov.

In vitro release studies have consistently demonstrated a slow, sustained release of gatifloxacin from these hydrogel systems over extended periods, often up to 48 hours nih.govresearchgate.netnih.gov. The release kinetics are influenced by both diffusion and dissolution mechanisms, with the presence of polymers like HPMC and HPC contributing to the sustained release profile nih.govresearchgate.netnih.gov. For example, HPMC-treated and HPC-treated hydrogel membranes exhibited sustained release, while the inclusion of a cross-linking agent like glutaraldehyde further retarded the drug release nih.govresearchgate.netnih.gov. In ocular applications, sodium alginate alone or in combination with sodium carboxymethylcellulose (NaCMC) has been formulated into mucoadhesive systems, which modulate drug release and provide sustained delivery over 12 hours scienceopen.com.

Table 2: Physicochemical Properties of Gatifloxacin-Loaded Sodium Alginate Hydrogel Membranes

Formulation IDPolymer Composition (Example)Tensile Strength (MPa)Elongation (%)Drug Release at 48h (%)
S1F4Sodium Alginate31.34 ± 2.43Not specifiedNot specified
S1F5Sodium Alginate71.21 ± 1.67Not specifiedNot specified
S1F1Sodium AlginateNot specified14.24 ± 2.73Not specified
S1F8Sodium AlginateNot specified71.58 ± 2.78Not specified
HPMC/HPC TreatedSodium Alginate + HPMC/HPCNot specifiedNot specifiedSustained for 48h

Thiomers and Polymeric Bilayered Films

Thiomers, which are polymers modified with thiol groups, exhibit enhanced mucoadhesion due to the formation of disulfide bonds with mucus glycoproteins nih.govnih.gov. Thiolated sodium alginate (TSA) has been synthesized by grafting cysteine moieties onto sodium alginate nih.govnih.gov. TSA solutions have shown increased viscosity due to disulphide bridging, and films prepared from TSA demonstrated improved mucoadhesion and resistance to erosion, remaining as a hydrated adhesive layer throughout the drug release period nih.govnih.gov.

Bilayered ocular inserts have been fabricated using TSA for the immediate release layer and acrylates for the sustained release layer nih.govnih.gov. These films were found to be flexible, possess good folding endurance, uniform thickness, and appropriate drug content nih.govnih.gov. In vitro release studies indicated that approximately 80% of the loaded gatifloxacin was released within 12 hours from these bilayered systems nih.govnih.gov.

Mucoadhesion Studies (in vitro)

Mucoadhesion is a critical property for ocular and other mucosal drug delivery systems, ensuring prolonged contact time and enhanced drug absorption. In vitro studies have evaluated the mucoadhesive properties of various gatifloxacin formulations.

Systems formulated with gellan gum in combination with sodium carboxymethylcellulose (NaCMC) or sodium alginate have shown significant enhancements in mucoadhesive force with increasing concentrations of the mucoadhesive agents scienceopen.comnih.govresearchgate.netnih.govmdpi.com. These mucoadhesive systems have demonstrated sustained drug release over 12 hours and an increased precorneal residence time, which is beneficial for ocular drug delivery scienceopen.comnih.govresearchgate.netnih.govmdpi.com. Comparative studies between drug solutions and mucoadhesive formulations have revealed a significant reduction in bacterial counts, attributing this to the sustained release characteristics of the mucoadhesive hydrogels scienceopen.comnih.govresearchgate.netnih.govmdpi.com. Mucoadhesion is often quantified using methods like measuring the force required to detach a formulation from a biological membrane or by assessing the percentage of drug retained on the mucus layer over time researchgate.netresearchgate.net. Nanoparticles formulated with chitosan and sodium alginate have also been reported to exhibit prolonged ocular residence time due to their mucoadhesive nature tandfonline.com.

Polymer-Drug Conjugates

Polymer-drug conjugates represent a sophisticated approach in drug delivery, where a drug molecule is covalently attached to a polymer backbone. This strategy aims to improve drug solubility, enhance pharmacokinetic profiles, achieve targeted delivery, and control drug release.

Conjugation Chemistry and Linker Strategies

The development of polymer-drug conjugates involves careful selection of conjugation chemistry and linker strategies. The drug can be attached to the polymer either via its end groups or through pendant polymer groups mdpi.com. Linkers play a crucial role in the stability of the conjugate during circulation and in the controlled release of the active drug at the target site. Common linker strategies include cleavable linkers (e.g., enzyme-cleavable, pH-sensitive, or photoremovable) and non-cleavable linkers nih.govfrontiersin.orgmdpi.com. The choice of linker chemistry, such as click chemistry or maleimide-based conjugation, is critical for ensuring stability and efficient payload release frontiersin.orgnih.govrsc.org.

While the general principles of polymer-drug conjugation and linker design are well-established for various therapeutic agents, specific research detailing the conjugation chemistry and linker strategies for this compound in the form of polymer-drug conjugates was not found in the provided search results. Therefore, while the concept is relevant to advanced drug delivery, specific applications for gatifloxacin in this area remain to be extensively documented in the reviewed literature.

Compound Names:

this compound

Gatifloxacin

Gatifloxacin sesquihydrate

Sodium alginate (SA)

Thiolated sodium alginate (TSA)

Hydroxypropyl methylcellulose (HPMC)

Hydroxypropyl cellulose (HPC)

Cholesterol

DCP (Dipalmitoylphosphatidylcholine)

Span surfactant

Lecithin

Phosphatidylcholine (PC)

Stearylamine (SA)

Dicetyl phosphate (DP)

Carbopol 934

Carbopol 940

Gellan gum

Sodium carboxymethylcellulose (NaCMC)

Ethyl cellulose

Polyvinyl alcohol (PVA)

Polyvinyl pyrrolidone (PVP)

Eudragit RL

Eudragit RS

Chitosan

Controlled Release Mechanisms

The development of novel drug delivery systems for this compound has explored several innovative approaches to achieve controlled and sustained release. These systems are designed to modulate the rate and duration of drug release, thereby optimizing therapeutic outcomes.

Hydrogel Membranes: Sodium alginate-based hydrogel membranes, often incorporating polymers like hydroxypropyl methylcellulose (HPMC) and hydroxypropyl cellulose (HPC), have been investigated as potential wound dressing materials jpionline.orgnih.govnih.govresearchgate.net. These hydrogels facilitate the slow, sustained release of this compound over extended periods, such as 48 hours, through mechanisms involving both diffusion and dissolution jpionline.orgnih.govresearchgate.net.

Microspheres: this compound-loaded microspheres, typically prepared using ionotropic gelation with sodium alginate, have demonstrated controlled release profiles scholarsresearchlibrary.com. These particulate systems are designed to encapsulate the drug, releasing it gradually over time.

Floating Tablets: Effervescent systems, such as floating tablets incorporating this compound and polymers like HPMC, have been developed to achieve sustained drug release. These formulations are designed to remain buoyant in the gastrointestinal tract, prolonging drug availability ijptjournal.com.

Ocular Delivery Systems: Significant research has focused on ocular formulations to improve the bioavailability and residence time of this compound in the eye. This includes:

Mucoadhesive In-situ Gelling Systems: Formulations utilizing polymers like sodium alginate, chitosan, or HPMC can transform from a liquid state to a gel upon contact with physiological fluids in the eye. This gelation enhances mucoadhesion and prolongs drug contact with ocular tissues, leading to sustained release nih.govijpsonline.comscienceopen.com.

Ocular Inserts: Polymeric ocular inserts, often constructed with a drug reservoir and a rate-controlling membrane (e.g., using polyvinyl alcohol, polyvinyl pyrrolidone, and ethyl cellulose), are designed for prolonged drug release directly to the ocular surface researchgate.nettandfonline.combvsalud.orgsid.ir.

Nanoparticulate Systems: Nanoparticles, including solid lipid nanoparticles (SLNs), cationic polymeric nanoparticles, and silica nanoparticles, have been explored to encapsulate this compound. These systems aim to improve ocular bioavailability, enhance drug penetration, and provide sustained release researchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.

Liposomal Hydrogels: Ophthalmic gatifloxacin liposomal hydrogels are also being developed to achieve prolonged and topical drug delivery semanticscholar.org.

Evaluation of In Vitro Release Kinetics and Modeling

The evaluation of in vitro release kinetics is a critical step in characterizing the performance of novel drug delivery systems. This process involves measuring the cumulative amount of this compound released from the formulation over specific time intervals. The collected data is then fitted to various mathematical models to elucidate the drug release mechanism and predict the in vivo behavior of the formulation. Phosphate buffer solution (pH 7.4) is commonly used as the dissolution medium for these studies, mimicking physiological conditions jpionline.orgnih.govijpsonline.com.

Zero-order, First-order, Higuchi, Korsmeyer-Peppas Models

Several kinetic models are employed to analyze the in vitro release data of this compound from different delivery systems. The choice of model and the goodness-of-fit, typically assessed by correlation coefficients (R²), provide insights into the release mechanism.

Zero-order and First-order Models:

The zero-order model describes a release rate that is independent of drug concentration, implying a constant release over time.

The first-order model indicates that the release rate is directly proportional to the remaining drug concentration.

Studies on ocular inserts have shown that some formulations follow zero-order release kinetics researchgate.nettandfonline.combvsalud.org. However, other systems, such as hydrogel membranes, exhibited lower R² values for the zero-order model, suggesting it was not the primary release mechanism nih.govresearchgate.net.

Higuchi Model:

The Higuchi model is frequently applied to drug release from planar matrices and is indicative of diffusion-controlled release, where the drug diffuses from the matrix over time.

this compound release from various systems, including sodium alginate hydrogel membranes, microspheres, and floating tablets, has often shown a better fit to the Higuchi model, suggesting diffusion as a predominant release mechanism nih.govscholarsresearchlibrary.comijptjournal.comresearchgate.netjopcr.com. For instance, R² values for the Higuchi model in hydrogel membranes were found to be as high as 0.936 nih.govresearchgate.net.

Korsmeyer-Peppas Model:

This model is particularly useful for characterizing drug release from polymeric systems and helps determine the release mechanism by analyzing the release exponent ('n').

An 'n' value of 0.5 suggests Fickian diffusion, while values between 0.5 and 1 indicate anomalous (non-Fickian) transport, which involves a combination of diffusion and polymer swelling or erosion nih.govnih.govmdpi.com.

For some gatifloxacin-loaded hydrogel membranes, the Korsmeyer-Peppas analysis indicated anomalous diffusion nih.govresearchgate.net. Conversely, other in-situ gelling systems exhibited Fickian diffusion mechanisms, with 'n' values less than 0.5 ijpsonline.com. Ocular inserts have also been reported to follow non-Fickian transport researchgate.nettandfonline.combvsalud.org.

Data Tables

Table 1: In Vitro Release Kinetics of this compound from Hydrogel Membranes (S1F3, S1F7, S1F11) nih.govresearchgate.netresearchgate.net

FormulationZero-order (R²)First-order (R²)Higuchi (R²)Release Mechanism Interpretation (based on Higuchi/Korsmeyer-Peppas)Cumulative Release at 48h (%)
S1F30.7410.4200.936Diffusion-controlled (Higuchi)99.40 ± 0.50
S1F70.6430.3330.884Diffusion-controlled (Higuchi)92.03 ± 0.05
S1F110.6780.3860.902Diffusion-controlled (Higuchi)96.19 ± 0.10

Note: Korsmeyer-Peppas model analysis for these specific formulations indicated anomalous diffusion, but exact R² values were not consistently provided across all studies for direct comparison.

Table 2: Summary of In Vitro Release Kinetics for this compound in Various Novel Delivery Systems

Delivery SystemFormulation/Study ReferenceBest Fit Model(s) / Dominant MechanismR² Values (where available)Cumulative Release (Example Timepoint)
Floating TabletsF6 ijptjournal.comHiguchi (Diffusion-controlled)Higuchi: 0.98-0.99; Zero-order: 0.93-0.96; First-order: 0.57-0.6298.25% at 12h
Microspheres (Sodium Alginate)S12 scholarsresearchlibrary.comHiguchi (Diffusion-controlled)N/A95.21% at 12h
Mucoadhesive System (Gellan/NaCMC/NaAlginate) nih.govHiguchi (Q vs. t¹/²); Anomalous/Non-Fickian (0.5Higuchi: 0.971–0.995Sustained release over 12h
Ocular Inserts (PVA/PVP/EC) researchgate.nettandfonline.combvsalud.orgZero-order, Non-Fickian transportN/AProlonged release
In-situ Gelling SystemF4 ijpsonline.comFickian diffusion mechanism (n<0.5)N/A44.55% at 2h (vs. 92.33% marketed)
Cationic Polymeric Nanoparticles researchgate.netZero-order, Non-Fickian transportN/AVery prolonged release

Environmental Fate, Degradation, and Ecological Considerations

Presence and Detection in Environmental Matrices

Fluoroquinolones (FQs), including gatifloxacin (B573), are frequently detected as emerging contaminants in aquatic and terrestrial ecosystems scielo.brresearchgate.nettandfonline.com. They are commonly found in wastewater treatment plant (WWTP) influents and effluents, surface waters, groundwater, and soils scielo.brtandfonline.com. Globally, FQs are detected in surface waters at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) scielo.brairitilibrary.com. Wastewater can contain significantly higher concentrations mdpi.com. A substantial portion of administered gatifloxacin is excreted in an unaltered form, contributing to its environmental persistence researchgate.nettandfonline.com. Furthermore, conventional WWTPs are often inefficient in completely removing FQs, leading to their accumulation in sewage sludge, which can subsequently enter the environment when used as fertilizer scielo.br.

Abiotic Degradation Pathways

Gatifloxacin, like other fluoroquinolones, can undergo degradation through abiotic processes, primarily photodegradation and oxidation tandfonline.comencyclopedia.pub. Hydrolysis is generally considered a slow degradation pathway for fluoroquinolones airitilibrary.com.

Photodegradation Mechanisms and Products

Photodegradation is a significant abiotic pathway for the removal of gatifloxacin in natural water bodies airitilibrary.comencyclopedia.pub. Gatifloxacin undergoes photodegradation in aqueous solutions, following pseudo-first-order kinetics researchgate.net. Studies indicate that gatifloxacin photodegrades with a quantum yield of (5.94 ± 0.95) × 10⁻³ in pure water researchgate.net. The photodegradation mechanisms involve both direct photolysis, where the molecule absorbs light energy to initiate reactions, and self-sensitized photodegradation mediated by reactive oxygen species (ROS) such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂) researchgate.netresearchgate.net.

The rate of photodegradation is influenced by environmental factors. Gatifloxacin photodegrades slower in freshwater and seawater compared to pure water. This reduction in efficiency is attributed to the combined effects of pH and the presence of dissolved organic matter, such as humic acids and nitrate (B79036) ions (NO₃⁻) researchgate.netresearchgate.net. Research suggests that the neutral forms of gatifloxacin exhibit the highest photolytic efficiency nih.gov.

Photodegradation leads to the formation of various transformation products (TPs) researchgate.netresearchgate.netnih.gov. For fluoroquinolones in general, these pathways can include defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring nih.gov. While toxicity tests using Vibrio fischeri have shown a decrease in the toxicity of reaction solutions after irradiation, some phototransformation products can be hazardous to aquatic organisms researchgate.netresearchgate.net.

Table 1: Gatifloxacin Photodegradation Parameters

ParameterValueConditions/NotesSource
Degradation KineticsPseudo-first-order kineticsAqueous solutions researchgate.net
Quantum Yield(5.94 ± 0.95) × 10⁻³Pure water researchgate.net
Degradation RateSlower in freshwater and seawaterCompared to pure water; influenced by pH and dissolved organic matter researchgate.net
Photolytic EfficiencyHighest for neutral formspH-dependent nih.gov
Transformation PathwaysDefluorination, decarboxylation, piperazinyl oxidation/rearrangementGeneral FQs, applicable to GAT nih.gov
Toxicity of Transformation Products (TPs)Can be hazardous; overall toxicity decreases after irradiationVibrio fischeri toxicity test researchgate.netresearchgate.net

Chemical Oxidation Processes

Gatifloxacin can also be degraded through chemical oxidation processes, including advanced oxidation processes (AOPs) tandfonline.comencyclopedia.pub. For instance, the ozone/sulfite (O₃/S(IV)) process has demonstrated significant degradation of gatifloxacin, achieving up to 87.4% removal within 5 minutes nih.gov. The primary reactive species involved in this process are sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) nih.gov. Density functional theory (DFT) studies suggest that these radicals degrade gatifloxacin via single electron transfer (SET), hydrogen atom abstraction (HAA), and radical adduct formation (RAF) routes nih.gov. The efficiency of the O₃/S(IV) process can be affected by matrix constituents; bicarbonate (HCO₃⁻) and humic acids (HA) tend to inhibit the process, while chloride ions (Cl⁻) have a negligible effect nih.govresearchgate.net. The UV₂₅₄ nm/H₂O₂ process has also been shown to degrade gatifloxacin, primarily through the generation of hydroxyl radicals researchgate.net.

Hydrolysis Pathways

Fluoroquinolones, including gatifloxacin, are generally considered hydrolytically stable airitilibrary.com. However, under forced degradation conditions involving oxidative or acidic environments, gatifloxacin can undergo degradation. For example, oxidative hydrolysis can lead to the cleavage of the methyl group on the piperazine (B1678402) ring, forming products such as Desmethyl-gatifloxacin (DesMe-GTF) .

Biodegradation Mechanisms and Microbial Transformation

While fluoroquinolones can undergo biodegradation, they are generally considered recalcitrant and less susceptible to microbial degradation due to their chemical structure, particularly the presence of a fluorine atom researchgate.nettandfonline.com. Nevertheless, studies have investigated the biodegradation of gatifloxacin by various microorganisms.

In experiments using the microalga Chlamydomonas reinhardtii, gatifloxacin removal of approximately 34.04% was observed at a concentration of 20 mg/L nih.gov. The identified transformation products from this microbial degradation suggest that key pathways include hydroxylation, demethylation, and ring cleavage nih.gov. The biodegradation of chiral fluoroquinolones can also be enantioselective ucp.pt.

Microbial Degradation Pathways (e.g., hydroxylation, demethylation, ring cleavage)

Microbial degradation of gatifloxacin, as indicated by studies with microalgae, involves pathways such as hydroxylation, demethylation, and ring cleavage nih.gov. These are common mechanisms in the biodegradation of aromatic compounds by bacteria, often initiated by hydroxylation reactions catalyzed by enzymes like monooxygenases and dioxygenases, followed by ring-opening nih.govunesp.brmdpi.com.

Table 2: Gatifloxacin Biodegradation by Microorganisms

OrganismConcentrationRemoval (%)Identified PathwaysSource
Chlamydomonas reinhardtii20 mg/L34.04%Hydroxylation, demethylation, ring cleavage nih.gov

Table 3: Gatifloxacin Degradation by Advanced Oxidation Processes (AOPs)

ProcessDegradation (%)TimeReactive SpeciesMatrix Effects (Inhibitory)Source
O₃/S(IV)87.4%5 minSO₄•⁻, •OHHCO₃⁻, Humic Acids nih.gov
UV₂₅₄ nm/H₂O₂Not specifiedN/AHydroxyl radicalsN/A researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Antimicrobial Agents Based on Gatifloxacin (B573) Scaffold

The chemical scaffold of gatifloxacin presents a versatile platform for the synthesis of new antimicrobial agents with potentially enhanced efficacy and broader spectrums of activity. Structural modifications, particularly at the C3 and C7 positions of the quinolone ring, have been identified as promising strategies for developing next-generation antibiotics.

Researchers have successfully synthesized novel gatifloxacin derivatives by modifying the carboxylic group at the C3 position to create 3-carboxamide derivatives. researchgate.neteurekaselect.com These modifications aim to improve the drug's interaction with its target enzymes, DNA gyrase and topoisomerase II, potentially leading to enhanced anticancer and antimicrobial properties while maintaining the core antibacterial activity of the parent molecule. researchgate.neteurekaselect.com

Another fruitful avenue of research involves modifications at the C7 piperazine (B1678402) ring. By introducing bulky substituents like oxadiazole derivatives, scientists aim to enhance the compound's interaction within the bacterial cell. researchgate.net A separate study focused on synthesizing a series of novel derivatives that showed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, some of these compounds demonstrated significantly greater potency against Pseudomonas aeruginosa than the parent gatifloxacin and other fluoroquinolones like levofloxacin. nih.gov

These studies underscore the potential of the gatifloxacin scaffold as a foundation for creating new chemical entities to combat challenging pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Compound IDModification StrategyTarget PathogensKey Findings
Compound 20C7 piperazine ring modificationGram-positive and Gram-negative strains, including P. aeruginosa2-32 times more potent against P. aeruginosa than levofloxacin and gatifloxacin. nih.gov
3-Carboxamide DerivativesC3 carboxylic group modificationGeneral antibacterial and potential anticancerNovel derivatives could act as DNA topoisomerase II inhibitors for anticancer applications. researchgate.neteurekaselect.com
Oxadiazole DerivativesC7 piperazine ring modificationGram-negative bacteria (P. aeruginosa)Designed to increase bulkiness at the C7 position to enhance antibacterial activity. researchgate.net

Exploration of Synergistic Molecular Interactions

Combining gatifloxacin with other antimicrobial agents offers a promising strategy to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. Research into these synergistic interactions at a molecular level is crucial for developing effective combination therapies, particularly for infections caused by resilient bacteria like Pseudomonas aeruginosa and other nonfermentative bacilli.

Time-kill analysis has been employed to study the combined effects of gatifloxacin with non-quinolone antibiotics at clinically achievable concentrations. nih.govasm.org Significant synergy, defined as a substantial enhancement in bacterial killing, has been observed when gatifloxacin is paired with β-lactams (such as imipenem, aztreonam, and piperacillin) or aminoglycosides (like amikacin). nih.govasm.org These synergistic effects were noted against 50% to 75% of tested strains, including those not susceptible to one or both of the individual drugs. nih.govasm.org

Conversely, some combinations have shown antagonistic effects. Studies using time-kill analysis revealed that rifampicin and chloramphenicol could reduce the bactericidal action of gatifloxacin against Enterococcus faecalis. nih.gov However, for most other common pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, the combination of gatifloxacin with various classes of antibiotics typically results in an additive or indifferent effect, where the combined activity is no greater or less than the sum of their individual effects. nih.gov

Further exploration of these molecular interactions is essential to identify optimal drug pairings that can be used to treat severe infections and prevent the emergence of resistance.

Combination Agent ClassSpecific AgentsTarget OrganismsObserved Interaction
β-LactamsImipenem (IPM), Aztreonam (ATM), Piperacillin (PIP)P. aeruginosa and related speciesSynergy nih.govasm.org
AminoglycosidesAmikacin (AMK)P. aeruginosa and related speciesSynergy nih.govasm.org
RifamycinsRifampicinE. faecalisAntagonism nih.gov
AmphenicolsChloramphenicolE. faecalisAntagonism nih.gov
Various ClassesMacrolides, vancomycin, etc.S. aureus, E. coli, P. aeruginosaAdditivity/Indifference nih.gov

Addressing Emerging Resistance Mechanisms at the Molecular Level

The effectiveness of fluoroquinolones is threatened by the rise of bacterial resistance. Understanding the molecular basis of this resistance is key to designing new drugs that can evade these mechanisms. For gatifloxacin, resistance primarily arises from mutations in the genes encoding its target enzymes—DNA gyrase and topoisomerase IV—and through increased expression of efflux pumps that expel the drug from the bacterial cell. nih.govcdc.gov

Gatifloxacin's 8-methoxy group provides a structural advantage over older fluoroquinolones like ciprofloxacin (B1669076). nih.govnih.gov In Staphylococcus aureus, a single mutation in the genes for topoisomerase IV (grlA or grlB) leads to only a small increase in the minimum inhibitory concentration (MIC) of gatifloxacin. nih.govnih.gov Significant resistance requires double mutations in both the topoisomerase IV and DNA gyrase (gyrA) genes. nih.govcrstoday.com This is a higher barrier to resistance compared to older quinolones, where a single mutation can confer substantial resistance. nih.gov Furthermore, overexpression of the NorA efflux pump has a minimal impact on gatifloxacin's activity. nih.govnih.gov

Future research must focus on elucidating novel mutations in the quinolone-resistance-determining regions (QRDRs) of the target enzyme genes. nih.govoup.com Identifying how these specific amino acid substitutions alter drug binding at the molecular level will inform the design of new gatifloxacin analogs that can maintain strong binding affinity despite these mutations. Developing dual-targeting inhibitors that effectively inhibit both DNA gyrase and topoisomerase IV is a critical strategy to circumvent resistance development. nih.gov

Advanced Computational and In Silico Drug Design Strategies

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. taylorandfrancis.com These computational approaches, including molecular docking and in silico screening, are being applied to the gatifloxacin scaffold to design new derivatives with enhanced properties.

Molecular docking studies are used to predict the binding affinity and interaction patterns of newly designed gatifloxacin derivatives with their biological targets. For instance, researchers have used these methods to explore the potential of gatifloxacin derivatives as antidepressant agents by simulating their binding to the serotonin transporter. biotech-asia.orgresearchgate.net These studies predicted that certain derivatives could have a significantly higher binding affinity than the parent compound. biotech-asia.orgresearchgate.net

Similarly, in silico studies have guided the synthesis of gatifloxacin 3-carboxamide derivatives, predicting their potential as DNA topoisomerase II inhibitors for anticancer therapy. researchgate.neteurekaselect.com These computational tools allow for the rapid screening of large virtual libraries of compounds, identifying the most promising candidates for synthesis and further laboratory testing. taylorandfrancis.com This approach saves considerable time and resources compared to traditional drug discovery methods. taylorandfrancis.com

Future directions will involve leveraging artificial intelligence and machine learning to build more accurate predictive models for pharmacological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, further refining the design of novel agents based on the gatifloxacin structure. taylorandfrancis.com

Gatifloxacin DerivativeTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Potential Application
Gatifloxacin (Parent)8FSB (Serotonin Transporter)-6.9Antidepressant biotech-asia.orgresearchgate.net
Gati I8FSB (Serotonin Transporter)-11.4Antidepressant biotech-asia.orgresearchgate.net
Gati II8FSB (Serotonin Transporter)-11.1Antidepressant biotech-asia.orgresearchgate.net
Gati V8FSB (Serotonin Transporter)-9.5Antidepressant biotech-asia.orgresearchgate.net
Gati VI8FSB (Serotonin Transporter)-9.7Antidepressant biotech-asia.orgresearchgate.net

Environmental Remediation Technologies for Gatifloxacin Residues

The widespread use of antibiotics like gatifloxacin has led to their accumulation in the environment, posing a risk to ecosystems and potentially contributing to the spread of antibiotic resistance. Developing effective technologies to remove these residues from water and soil is a critical area of research.

Several advanced oxidation processes (AOPs) have shown promise for the degradation of gatifloxacin. Ozonation, for example, can achieve up to 99% removal of gatifloxacin from water, particularly under alkaline conditions (pH 10). iwaponline.comnih.gov The degradation pathway is pH-dependent; under alkaline conditions, the initial ozone attack is on the carboxylic group, while in acidic conditions, it occurs at the piperazinyl ring. iwaponline.comnih.gov

The electro-Fenton process is another effective method for the oxidative degradation and mineralization of gatifloxacin in aqueous solutions. medjchem.com Research is also exploring the coupling of such chemical treatments with biological processes to create a more efficient and cost-effective remediation strategy. medjchem.com

For solid waste, such as animal manure, aerobic composting has been shown to be a highly effective method for eliminating gatifloxacin residues. Studies have demonstrated that gatifloxacin can be almost completely removed within the first 10 days of the composting process, with a calculated half-life of just over one day. nih.gov

Future research should focus on optimizing these technologies, assessing the toxicity of degradation byproducts, and developing scalable, real-world applications for wastewater treatment plants and agricultural settings.

Remediation TechnologyMatrixKey Findings
OzonationAqueous SolutionUp to 99% removal efficiency at pH 10; degradation pathway is pH-dependent. iwaponline.comnih.gov
Electro-Fenton (EF) ProcessAqueous SolutionEffective for oxidative degradation and mineralization; can be coupled with biological treatment. medjchem.com
Aerobic CompostingBroiler ManureNear-complete removal within 10 days; half-life of approximately 1.3-1.4 days. nih.gov
Various (Photodegradation, Adsorption)Environmental MatricesMultiple methods are being explored for the removal of gatifloxacin residues. researchgate.net

Q & A

Q. What analytical techniques are essential for characterizing the purity and stability of gatifloxacin hydrate in preclinical studies?

Methodological Answer:

  • UV-Vis Spectroscopy : Determine λmax (e.g., 285 nm in pH 7.4 phosphate buffer) to confirm drug identity and concentration .
  • FTIR Spectroscopy : Validate molecular structure by matching principal peaks (e.g., carbonyl and amine groups) against reference spectra .
  • Differential Scanning Calorimetry (DSC) : Identify melting transitions (e.g., sharp endothermic peak at 190°C) to assess crystallinity and hydrate stability .
  • Pharmacopeial Standards : Cross-reference with infrared/UV spectra in pharmacopeias (e.g., Korean Pharmacopoeia) for regulatory compliance .

Q. How do researchers determine the minimum inhibitory concentration (MIC) of this compound against bacterial isolates, and what statistical methods are used to analyze discrepancies?

Methodological Answer:

  • MIC Testing : Use broth microdilution assays under standardized conditions (e.g., CLSI guidelines). For M. tuberculosis, compare gatifloxacin MICs with ofloxacin/moxifloxacin using censored regression analysis to model logarithmic correlations .
  • Handling Discrepancies : Apply Cramer’s V statistic to quantify MIC correlations between fluoroquinolones (e.g., Cramer’s V = 0.737 for gatifloxacin vs. moxifloxacin) and address outliers via Bland-Altman plots .

Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound’s efficacy in vivo?

Methodological Answer:

  • AUC/MIC Ratio : Calculate the area under the curve (AUC) relative to MIC to predict bactericidal activity. For example, a higher AUC/MIC ratio in moxifloxacin may offset its slightly lower in vitro potency compared to gatifloxacin .
  • Population PK Modeling : Incorporate covariates like age, BMI, and renal function to optimize dosing in specific cohorts (e.g., younger TB patients vs. elderly populations prone to dysglycemia) .

Advanced Research Questions

Q. How can researchers design a phase III clinical trial to assess this compound’s efficacy in drug-resistant tuberculosis (DR-TB), while mitigating confounding factors like pre-existing insulin resistance?

Methodological Answer:

  • Stratified Randomization : Segment participants by age, BMI, and diabetes status to control for insulin resistance .
  • Endpoint Selection : Use culture conversion rates at 8 weeks as a primary endpoint, supplemented by glycemic monitoring (e.g., HbA1c levels) to track adverse events .
  • Comparative Arms : Include moxifloxacin and standard regimens as active controls to contextualize efficacy/safety trade-offs .

Q. What molecular mechanisms underlie fluoroquinolone resistance in M. tuberculosis, and how can this compound’s activity be preserved in resistant strains?

Methodological Answer:

  • gyrA/gyrB Mutations : Perform whole-genome sequencing to identify mutations (e.g., Ala90Val in gyrA) linked to MIC elevations. Use site-directed mutagenesis to validate resistance pathways .
  • Efflux Pump Inhibition : Co-administer gatifloxacin with verapamil (an efflux inhibitor) in checkerboard assays to assess synergy and reduce MICs .

Q. How should researchers reconcile contradictory MIC data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Hollow-Fiber Infection Models (HFIM) : Simulate human PK profiles in vitro to bridge discrepancies. For example, HFIM can show bactericidal activity despite high MICs in static assays .
  • Monte Carlo Simulations : Predict clinical success rates by integrating MIC distributions and PK variability (e.g., ≥90% probability of target attainment at AUC/MIC >100) .

Q. What methodologies are recommended for synthesizing and characterizing this compound metabolites, such as 8-hydroxygatifloxacin, in pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS : Use high-resolution mass spectrometry to identify metabolites (e.g., 8-hydroxygatifloxacin at RT 8.3 min) in plasma/urine .
  • Stability Studies : Incubate metabolites under physiological conditions (pH 7.4, 37°C) to assess degradation pathways and bioactivity .

Methodological Frameworks for Study Design

How can the PICO framework structure research questions on this compound’s comparative efficacy?

Methodological Answer:

  • Population : Adults with pulmonary DR-TB.
  • Intervention : High-dose gatifloxacin (400 mg/day).
  • Comparison : Moxifloxacin (800 mg/day).
  • Outcome : Sputum culture conversion at 8 weeks .

Q. What statistical approaches are optimal for analyzing non-linear PK/PD relationships in this compound studies?

Methodological Answer:

  • Non-Compartmental Analysis (NCA) : Estimate AUC and half-life in early-phase trials.
  • Mechanistic PK/PD Modeling : Use Emax models to link exposure (AUC) to microbial kill rates, accounting for hysteresis in effect delays .

Data Presentation and Compliance

Q. How should researchers present MIC data and pharmacokinetic parameters in manuscripts to meet journal guidelines?

Methodological Answer:

  • Tables : Include MIC50/MIC90 values, regression slopes (e.g., moxifloxacin vs. gatifloxacin slope = 1.23), and p-values for statistical significance .
  • Figures : Plot time-kill curves with error bars (SEM) and annotate AUC/MIC thresholds .
  • Ethical Reporting : Disclose adverse events (e.g., dysglycemia incidence) per CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gatifloxacin hydrate
Reactant of Route 2
Reactant of Route 2
Gatifloxacin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.